Ribitol-2-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1 |
InChI Key |
HEBKCHPVOIAQTA-KCRQKQFPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Metabolic Fate of Ribitol-2-13C in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the metabolic fate of Ribitol-2-13C in mammalian cells. It includes detailed experimental protocols, quantitative data summarized in tables, and visualizations of metabolic pathways and experimental workflows.
Introduction
Ribitol, a five-carbon sugar alcohol, is a naturally occurring polyol that has garnered significant interest in biomedical research due to its emerging roles in cellular metabolism and its therapeutic potential in certain forms of muscular dystrophy.[1] While traditionally considered a metabolic end-product in mammals, recent studies have demonstrated that exogenous ribitol can be actively metabolized and influence key cellular pathways.[2] Understanding the metabolic fate of ribitol is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This technical guide focuses on the metabolic journey of this compound, a stable isotope-labeled variant of ribitol, within mammalian cells. The use of 13C-labeled tracers is a powerful technique in metabolic research, allowing for the precise tracking of carbon atoms through various biochemical reactions and pathways.[3][4] By following the 2-13C label, we can gain insights into the specific enzymatic conversions and downstream metabolites of ribitol.
Metabolic Pathways of Ribitol
The metabolism of ribitol in mammalian cells primarily revolves around its phosphorylation and subsequent conversion to CDP-ribitol, a key precursor for protein glycosylation.[5][6][7] Additionally, ribitol can potentially intersect with the pentose phosphate pathway (PPP), a central hub of cellular metabolism responsible for generating NADPH and precursors for nucleotide biosynthesis.[3][4][8]
Uptake and Phosphorylation
Exogenous ribitol is transported into mammalian cells where it can be phosphorylated to Ribitol-5-phosphate (R5P).[9] This reaction is catalyzed by an as-yet-unidentified kinase or through the action of aldo-keto reductases.[5][7] When this compound is utilized, the resulting Ribitol-5-phosphate will retain the 13C label at the second carbon position (Ribitol-5-phosphate-2-13C).
Synthesis of CDP-Ribitol
Ribitol-5-phosphate is a substrate for CDP-ribitol pyrophosphorylase (CRPPA), also known as isoprenoid synthase domain-containing protein (ISPD).[9][10] This enzyme catalyzes the reaction of Ribitol-5-phosphate with CTP to form CDP-ribitol and pyrophosphate.[6][10] Consequently, using this compound as a precursor will lead to the formation of CDP-ribitol-2-13C.
Role in Glycosylation
CDP-ribitol is the donor substrate for the glycosyltransferases Fukutin (FKTN) and Fukutin-related protein (FKRP).[6][9] These enzymes are crucial for the post-translational modification of α-dystroglycan, a key component of the dystrophin-glycoprotein complex in muscle and other tissues.[1] The incorporation of ribitol phosphate into O-mannosyl glycans is essential for the proper function of α-dystroglycan.[5][7] Tracing with this compound would result in the incorporation of a 13C-labeled ribitol phosphate moiety into the glycan chains of α-dystroglycan.
Interaction with the Pentose Phosphate Pathway (PPP)
Ribitol's structural similarity to ribose suggests potential interactions with the PPP.[2] While direct conversion of ribitol to ribose has not been conclusively demonstrated in mammalian cells, ribitol supplementation has been shown to affect the levels of PPP intermediates.[2][11] One proposed mechanism is the conversion of ribitol to D-ribulose by ribitol dehydrogenase.[10] If this compound is the substrate, this reaction would yield D-ribulose-2-13C. D-ribulose can then be phosphorylated to D-ribulose-5-phosphate, a key intermediate in the PPP.
The following diagram illustrates the primary metabolic pathways of this compound in mammalian cells.
Experimental Protocols
To investigate the metabolic fate of this compound, a combination of cell culture, stable isotope labeling, and analytical techniques such as mass spectrometry and NMR spectroscopy are employed.
Cell Culture and 13C Labeling
A typical experimental workflow for tracing the metabolism of this compound is depicted below.
Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, myoblasts) in appropriate culture vessels and grow to a desired confluency (typically 70-80%).
-
Medium Exchange: Remove the standard growth medium and replace it with a medium containing a defined concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and should be optimized.
-
Incubation: Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments can be performed to study the kinetics of labeling.
-
Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold saline and then quench by adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
-
Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the extracted metabolites.
Analytical Methods for Metabolite Detection
a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the detection and quantification of metabolites.
Protocol:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or by lyophilization. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system. For polar metabolites like ribitol and its phosphorylated derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
Data Analysis: The resulting data is processed to identify and quantify the different isotopologues of ribitol and its downstream metabolites. The mass shift corresponding to the incorporation of one 13C atom (approximately 1.00335 Da) is used to distinguish labeled from unlabeled molecules.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which is invaluable for elucidating metabolic pathways.
Protocol:
-
Sample Preparation: Larger amounts of cellular material are typically required for NMR analysis compared to LC-MS. The extracted and dried metabolites are reconstituted in a deuterated solvent (e.g., D2O).
-
NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC) on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts and coupling patterns in the NMR spectra are used to identify the metabolites and determine the position of the 13C label.
Quantitative Data Presentation
While direct quantitative data for this compound tracing is not extensively available in the literature, studies on the effects of unlabeled ribitol supplementation provide valuable insights into the metabolic consequences. The following tables summarize key findings from such studies.
Table 1: Effect of Ribitol Supplementation on Key Metabolites in MCF-7 Breast Cancer Cells
| Metabolite | Fold Change vs. Control | p-value | Reference |
| Glucose 6-phosphate | 1.86 | < 0.05 | [2] |
| Pyruvate | 1.76 | < 0.05 | [2] |
| Lactate | 1.42 | < 0.05 | [2] |
| Citrate | Decreased | < 0.05 | [2] |
| Succinate | Increased | < 0.05 | [2] |
| Fumarate | Increased | < 0.05 | [2] |
| Reduced Glutathione (GSH) | 1.29 | 0.02 | [2] |
Table 2: Quantification of Ribitol and its Derivatives in FKRP Mutant Mice after Ribitol Treatment
| Metabolite | Tissue | Fold Increase vs. Untreated | Reference |
| Ribitol-5-phosphate | Heart | ~4-fold | [1] |
| Ribitol-5-phosphate | Quadriceps | ~4-fold | [1] |
| CDP-ribitol | Heart | > 4-fold | [1] |
| CDP-ribitol | Quadriceps | > 4-fold | [1] |
These data demonstrate that exogenous ribitol is actively metabolized and can significantly alter the landscape of central carbon metabolism. A this compound tracing study would provide a more direct and quantitative measure of the flux through these pathways.
Conclusion
The metabolic fate of this compound in mammalian cells is a multifaceted process with significant implications for cellular physiology and disease. The primary pathway involves its conversion to Ribitol-5-phosphate-2-13C and subsequently to CDP-ribitol-2-13C, which serves as a donor for the glycosylation of proteins such as α-dystroglycan. Furthermore, there is evidence for its potential entry into the pentose phosphate pathway via conversion to D-ribulose.
The experimental protocols outlined in this guide, utilizing stable isotope labeling coupled with advanced analytical techniques like LC-MS/MS and NMR, provide a robust framework for researchers to investigate the intricate details of ribitol metabolism. The quantitative data from studies with unlabeled ribitol underscore the significant impact of this polyol on central carbon metabolism. Future studies employing this compound will be instrumental in precisely quantifying the metabolic fluxes and further elucidating the mechanisms by which ribitol exerts its biological effects. This knowledge will be invaluable for the development of ribitol-based therapies and for a deeper understanding of cellular metabolism.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13cflux.net [13cflux.net]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 10. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Unraveling Glycosylation: A Technical Guide to Using Ribitol-2-13C as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of Ribitol-2-13C as a stable isotope tracer to investigate glycosylation pathways, with a particular focus on the O-mannosylation of α-dystroglycan (α-DG). The methodologies outlined here provide a framework for quantitatively assessing the metabolic flux of ribitol into crucial glycan structures, offering valuable insights for basic research and the development of therapeutics for diseases linked to glycosylation defects, such as dystroglycanopathies.
Introduction to Ribitol in Glycosylation
Ribitol, a five-carbon sugar alcohol, is a key precursor in the biosynthesis of a unique structural element in mammals: the ribitol-5-phosphate (Rbo5P) moiety found within the O-mannosyl glycans of α-dystroglycan.[1] This glycosylation is critical for α-DG's function as a receptor for extracellular matrix proteins, and defects in this pathway are associated with a group of congenital muscular dystrophies known as α-dystroglycanopathies.[1]
The metabolic pathway involves the conversion of ribitol to ribitol-5-phosphate, which is then activated to cytidine diphosphate-ribitol (CDP-ribitol).[2][3] This activated form serves as the donor substrate for the enzymes fukutin (FKTN) and fukutin-related protein (FKRP), which transfer Rbo5P to the growing glycan chain on α-DG.[4][5] By using this compound, researchers can trace the incorporation of exogenous ribitol through this pathway and quantify its contribution to the final glycan structure.
Metabolic Pathway of this compound Incorporation
The diagram below illustrates the metabolic journey of this compound from its entry into the cell to its incorporation into the O-mannosyl glycan of α-dystroglycan.
Quantitative Analysis of Ribitol Supplementation
Studies have demonstrated that exogenous ribitol supplementation can significantly increase the intracellular pools of its downstream metabolites and enhance the functional glycosylation of α-dystroglycan. The following tables summarize representative quantitative data from such experiments.
Table 1: Effect of Ribitol Treatment on Metabolite Levels
| Metabolite | Untreated Cells (relative abundance) | Ribitol-Treated Cells (relative abundance) | Fold Change |
| Ribitol | 1 | 40 | 40x[6] |
| Ribitol-5-phosphate | 1 | 5 | 5x[6] |
| CDP-Ribitol | 1 | 10 | 10x[6] |
Table 2: Impact of Ribitol Supplementation on α-Dystroglycan Glycosylation and CDP-Ribitol Levels in FKRP Mutant Models
| Treatment | α-DG Glycosylation (% of normal) | CDP-Ribitol Levels (pmol/mg tissue) |
| Untreated | < 5% | ~0.3[1] |
| Ribitol Supplementation | Up to 40% | ~1.7[1] |
| Ribitol + ISPD Overexpression | Up to 40% (cardiac muscle) | 24-fold increase[7] |
Experimental Protocols
This section provides a comprehensive, synthesized protocol for tracing the incorporation of this compound into cellular glycoproteins.
Experimental Workflow Overview
The following diagram outlines the major steps in a this compound tracing experiment, from cell culture to data analysis.
Cell Culture and Metabolic Labeling
This protocol is adapted for adherent cell lines such as C2C12 myotubes or patient-derived fibroblasts.
-
Materials:
-
Adherent cells of interest (e.g., C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound (commercially available)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
-
Procedure:
-
Seed cells in culture plates and grow to desired confluency in complete growth medium. For C2C12 cells, induce differentiation to myotubes by switching to differentiation medium.
-
Prepare the labeling medium by supplementing the appropriate cell culture medium with a final concentration of 1-10 mM this compound. The optimal concentration should be determined empirically.
-
Remove the existing medium from the cells, wash once with PBS, and replace with the this compound labeling medium.
-
Incubate the cells for a period ranging from 24 hours to 5 days. The incubation time will depend on the turnover rate of the glycoproteins of interest.[4]
-
At the end of the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Harvest the cells by scraping in ice-cold PBS and pellet by centrifugation. The cell pellet can be stored at -80°C until further processing.
-
Protein Extraction and Glycoprotein Enrichment
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator
-
Centrifuge
-
(Optional) Lectin affinity chromatography kit for glycoprotein enrichment
-
-
Procedure:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
(Optional) For increased sensitivity, enrich for glycoproteins using lectin affinity chromatography according to the manufacturer's protocol.
-
N-Glycan Release
This protocol utilizes PNGase F to release N-linked glycans.
-
Materials:
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
-
Incubator at 37°C
-
-
Procedure:
-
Denature the protein sample by adding denaturing buffer and heating at 95°C for 5 minutes.[8]
-
Add a non-ionic detergent (e.g., NP-40) to counteract the SDS.
-
Add PNGase F to the denatured protein sample in the appropriate reaction buffer.[8]
-
Incubate the reaction at 37°C for 2-18 hours to ensure complete release of N-glycans.[8]
-
Glycan Purification
-
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Solvents for SPE (e.g., water, acetonitrile, trifluoroacetic acid)
-
-
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Apply the glycan release reaction mixture to the cartridge.
-
Wash the cartridge to remove salts, detergents, and peptides.
-
Elute the purified glycans using an appropriate solvent mixture (e.g., 50% acetonitrile with 0.1% TFA).[9]
-
Dry the eluted glycans in a vacuum centrifuge.
-
Permethylation of Released Glycans
Permethylation enhances the ionization efficiency of glycans for mass spectrometry.
-
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Iodomethane (Methyl iodide)
-
Dichloromethane
-
Water
-
-
Procedure:
-
Dissolve the dried glycans in DMSO.
-
Add a slurry of NaOH in DMSO to the glycan solution.[9]
-
Add iodomethane and shake the reaction for 30 minutes at room temperature.[9]
-
Quench the reaction by the dropwise addition of water.
-
Extract the permethylated glycans into dichloromethane.
-
Wash the organic layer with water and then dry it down.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer with tandem MS (MS/MS) capabilities (e.g., Q-TOF, Orbitrap)
-
-
Procedure:
-
Reconstitute the permethylated glycans in a suitable solvent for LC-MS analysis.
-
Inject the sample onto an appropriate HPLC column for separation (e.g., a graphitized carbon column).
-
Perform MS analysis in positive ion mode.
-
Acquire MS/MS spectra of the parent ions corresponding to the expected masses of the 13C-labeled glycans. The mass of the incorporated this compound will result in a +1 Da shift in the mass of the glycan for each labeled ribitol incorporated.
-
Data Analysis
-
Software:
-
Software for processing mass spectrometry data
-
Tools for analyzing mass isotopomer distributions
-
-
Procedure:
-
Identify the MS peaks corresponding to the unlabeled (M+0) and labeled (M+1) glycan species.
-
Determine the relative abundance of each mass isotopomer.
-
Calculate the fractional contribution of the this compound tracer to the glycan pool. This can provide a measure of the metabolic flux through the ribitol glycosylation pathway.[3]
-
Analyze the MS/MS fragmentation patterns to confirm the location of the 13C label within the glycan structure.[10]
-
Applications in Drug Development
The use of this compound as a tracer has significant implications for drug development, particularly for therapies targeting dystroglycanopathies.
-
Mechanism of Action Studies: This technique can be used to elucidate how therapeutic compounds modulate the flux of the ribitol glycosylation pathway.
-
Target Engagement and Efficacy: By quantifying the incorporation of the tracer into α-dystroglycan, researchers can assess the efficacy of drugs designed to enhance this glycosylation pathway.
-
Biomarker Development: The levels of labeled CDP-ribitol or specific labeled glycans could serve as biomarkers for disease progression and therapeutic response.
Conclusion
This compound is a powerful tool for the detailed investigation of glycosylation pathways involving ribitol. The methodologies described in this guide provide a robust framework for researchers to quantitatively assess the metabolic fate of ribitol and its incorporation into glycoproteins. This approach holds great promise for advancing our understanding of glycosylation in health and disease and for accelerating the development of novel therapeutics.
References
- 1. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribitol treatment rescues dystroglycanopathy mice with common L276I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ISPD Overexpression Enhances Ribitol-Induced Glycosylation of α-Dystroglycan in Dystrophic FKRP Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
An In-Depth Technical Guide to the Natural Abundance and Endogenous Levels of Ribitol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribitol, a five-carbon sugar alcohol, and its phosphorylated derivatives are increasingly recognized for their significant roles in diverse biological processes. In mammals, the ribitol metabolite CDP-ribitol is crucial for the functional glycosylation of α-dystroglycan, a protein essential for muscle and brain development.[1] Deficiencies in this pathway are linked to certain congenital muscular dystrophies. In gram-positive bacteria, ribitol metabolites are key components of teichoic acids, polymers vital for cell wall structure and virulence.[2][3][4][5] Furthermore, ribitol is found in various plants and fungi, where it can serve as a storage compound or osmoprotectant.[6][7]
This technical guide provides a comprehensive overview of the natural abundance and endogenous levels of ribitol and its key metabolites—ribitol-5-phosphate and CDP-ribitol—across different biological systems. It includes detailed experimental protocols for their quantification and visual representations of the core metabolic pathways involved. This information is intended to serve as a valuable resource for researchers investigating the roles of these metabolites in health and disease, and for professionals involved in the development of novel therapeutic strategies targeting these pathways.
Quantitative Data on Ribitol Metabolites
The following tables summarize the reported endogenous levels of ribitol, ribitol-5-phosphate, and CDP-ribitol in various biological samples. These values can vary depending on the specific organism, tissue, cell type, and analytical method used.
| Metabolite | Organism/Tissue/Cell Line | Concentration | Analytical Method | Reference |
| Ribitol | Human MCF7 breast cancer cells (untreated) | ~6 ng / 10^5 cells | LC-MS/MS | [8] |
| Ribitol | Human MCF7 breast cancer cells (10 mM ribitol treated) | ~243 ng / 10^5 cells | LC-MS/MS | [8] |
| Ribitol | Mouse (P448L mutant) heart (untreated) | Not specified | LC-MS/MS | [9] |
| Ribitol | Mouse (P448L mutant) quadriceps (untreated) | Not specified | LC-MS/MS | [9] |
| Ribitol-5-Phosphate | Human MCF7 breast cancer cells (untreated) | Lower than treated cells | LC-MS/MS | [8] |
| Ribitol-5-Phosphate | Human MCF7 breast cancer cells (10 mM ribitol treated) | ~5 times higher than untreated | LC-MS/MS | [8] |
| Ribitol-5-Phosphate | Mouse (P448L mutant) heart (untreated) | Not specified | LC-MS/MS | [9] |
| Ribitol-5-Phosphate | Mouse (P448L mutant) quadriceps (untreated) | Not specified | LC-MS/MS | [9] |
| Ribitol-5-Phosphate | Staphylococcus aureus | ~12 µM (at steady state) | Rapid mixing experiments | [10] |
| CDP-Ribitol | Human MCF7 breast cancer cells (untreated) | Lower than treated cells | LC-MS/MS | [8] |
| CDP-Ribitol | Human MCF7 breast cancer cells (10 mM ribitol treated) | ~10 times higher than untreated | LC-MS/MS | [8] |
| CDP-Ribitol | Mouse (P448L mutant) heart (untreated) | Not specified | LC-MS/MS | [9] |
| CDP-Ribitol | Mouse (P448L mutant) quadriceps (untreated) | Not specified | LC-MS/MS | [9] |
| CDP-Ribitol | Human and mouse tissues | Detected in all major tissues | LC-MS | [11] |
Metabolic Pathways Involving Ribitol
Ribitol metabolism is primarily linked to the pentose phosphate pathway (PPP) and, in bacteria, to the biosynthesis of teichoic acids.
Mammalian Ribitol Metabolism and the Pentose Phosphate Pathway
In mammals, exogenous ribitol can be taken up by cells and phosphorylated to ribitol-5-phosphate. This is then converted to CDP-ribitol, which serves as a donor substrate for the glycosylation of α-dystroglycan.[12] The initial steps of ribitol metabolism are closely connected to the pentose phosphate pathway, a major source of pentose sugars and NADPH for reductive biosynthesis.
Bacterial Teichoic Acid Biosynthesis in Staphylococcus aureus
In Staphylococcus aureus and other gram-positive bacteria, CDP-ribitol is a crucial precursor for the synthesis of wall teichoic acids (WTAs). The pathway begins with the conversion of ribulose-5-phosphate to ribitol-5-phosphate, which is then activated to CDP-ribitol. This activated form is used by polymerases to build the poly-ribitol-phosphate chains of WTA.[13][14]
Fungal Ribitol Metabolism
In many fungi, ribitol is synthesized from intermediates of the pentose phosphate pathway. It can be interconverted with other polyols, such as arabitol and mannitol, and can serve as a carbon storage molecule or an osmoprotectant. The exact pathways and enzymes involved can vary between different fungal species.[6][15]
Experimental Protocols
Accurate quantification of ribitol and its phosphorylated metabolites is essential for understanding their biological roles. Below are detailed methodologies for their analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as an enzymatic assay for ribitol.
Quantification of Ribitol in Human Plasma by GC-MS
This protocol is adapted from methods using ribitol as an internal standard for metabolomic analysis.[16][17][18][19]
1. Sample Preparation and Extraction: a. To 100 µL of human plasma, add 10 µL of a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled ribitol or a different polyol not expected to be in the sample). b. Add 800 µL of a cold (-20°C) 8:1 methanol:water solution. c. Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization: a. To the dried extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. b. Incubate at 37°C for 90 minutes with shaking. c. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). d. Incubate at 60°C for 30 minutes with shaking.
3. GC-MS Analysis: a. Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp to 300°C at a rate of 10°C/minute.
- Hold at 300°C for 5 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. e. Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for the trimethylsilyl derivative of ribitol.
4. Quantification: a. Generate a standard curve using known concentrations of ribitol subjected to the same extraction and derivatization procedure. b. Calculate the concentration of ribitol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Quantification of Ribitol-5-Phosphate and CDP-Ribitol in Cell Extracts by LC-MS/MS
This protocol is based on methods for the analysis of phosphorylated metabolites in biological samples.[8][11][20]
1. Sample Preparation and Extraction: a. Harvest cultured cells (e.g., 1 x 10^6 cells) by centrifugation. b. Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Add 300 µL of a cold (-20°C) 1:1 methanol:acetonitrile solution to the cell pellet. d. Homogenize the cells by sonication or vigorous vortexing. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: Employ a column suitable for the separation of polar, anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing reagent. c. Mobile Phase:
- HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
- Ion-Pairing Chromatography: An aqueous buffer containing a suitable ion-pairing agent (e.g., tributylamine) and an organic modifier like methanol or acetonitrile. d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. e. Data Acquisition: Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for ribitol-5-phosphate and CDP-ribitol.
3. Quantification: a. Prepare standard curves for ribitol-5-phosphate and CDP-ribitol in the same extraction solvent used for the samples. b. Normalize the quantified metabolite levels to the cell number or total protein content of the sample.
Enzymatic Assay for Ribitol Dehydrogenase Activity
This spectrophotometric assay measures the activity of ribitol dehydrogenase by monitoring the reduction of NAD+ to NADH.[21][22][23]
1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 9.0. b. Substrate Solution: 100 mM Ribitol in assay buffer. c. Cofactor Solution: 10 mM NAD+ in assay buffer. d. Enzyme Sample: Cell or tissue homogenate, or a purified enzyme preparation.
2. Assay Procedure: a. In a 1 mL cuvette, combine:
- 850 µL of Assay Buffer
- 100 µL of Substrate Solution (final concentration 10 mM)
- 50 µL of Cofactor Solution (final concentration 0.5 mM) b. Mix and incubate at 37°C for 5 minutes to pre-warm the reaction mixture. c. Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample. d. Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
3. Calculation of Enzyme Activity: a. Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume) / (ε * Light Path * Enzyme Volume) where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). c. Express the specific activity as units per milligram of protein.
Conclusion
This technical guide provides a foundational understanding of the abundance, metabolism, and analysis of ribitol and its key phosphorylated derivatives. The presented quantitative data, metabolic pathways, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the endogenous levels and metabolic fluxes of these compounds is critical for elucidating their roles in various physiological and pathological states and for the development of targeted therapeutic interventions. As research in this area continues to evolve, the methodologies and data presented here will serve as a practical starting point for further investigation into the complex world of ribitol metabolism.
References
- 1. youtube.com [youtube.com]
- 2. Extraction and Analysis of Bacterial Teichoic Acids [bio-protocol.org]
- 3. Extraction and Analysis of Bacterial Teichoic Acids [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional catalysis by CDP-ribitol synthase: convergent recruitment of reductase and cytidylyltransferase activities in Haemophilus influenzae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Revisiting a ‘simple’ fungal metabolic pathway reveals redundancy, complexity and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes | eLife [elifesciences.org]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
An In-depth Technical Guide to Ribitol-2-13C Incorporation into Cellular Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among the various stable isotopes, Carbon-13 (13C) is widely used to trace the fate of carbon atoms through metabolic networks. This technical guide focuses on the application of a specifically labeled precursor, ribitol-2-13C, to track its incorporation into cellular biomass. Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP) and a fundamental building block of wall teichoic acids (WTAs) in Gram-positive bacteria like Staphylococcus aureus.[1][2][3][4] Understanding the dynamics of ribitol incorporation is crucial for studying bacterial cell wall biosynthesis, identifying novel antimicrobial targets, and investigating metabolic regulation.
This guide provides a comprehensive overview of the methodologies used to study this compound incorporation, from experimental design to data analysis. It includes detailed protocols for key experiments, a summary of quantitative data in structured tables, and visualizations of relevant metabolic pathways and experimental workflows using the DOT language for Graphviz.
Metabolic Pathways of Ribitol
Ribitol is primarily metabolized through the pentose phosphate pathway (PPP), a central metabolic route that runs parallel to glycolysis.[5] The PPP is responsible for generating NADPH, a crucial reductant for biosynthetic processes, and producing precursors for nucleotide and aromatic amino acid synthesis. Ribitol can be formed by the reduction of ribose.
In the context of bacterial cell wall synthesis, particularly in Staphylococcus aureus, ribitol is a direct precursor for the biosynthesis of polyribitol phosphate (RboP), the main chain of wall teichoic acids.[3][4][6] The biosynthesis of WTA is a multi-step process involving a series of enzymes that activate ribitol and polymerize it onto a linkage unit attached to the peptidoglycan.[3][4][6]
Signaling Pathway of Wall Teichoic Acid Biosynthesis in S. aureus
The biosynthesis of the polyribitol phosphate chain of WTA in S. aureus involves several key enzymes. The process is initiated by the formation of CDP-ribitol from ribitol-5-phosphate, which is then utilized by polymerases to extend the polyribitol phosphate chain.
Caption: Biosynthesis of polyribitol phosphate wall teichoic acid in S. aureus.
Experimental Design and Protocols
The core of a this compound incorporation study involves culturing cells in a medium containing the labeled substrate and subsequently analyzing the cellular components to determine the extent and location of 13C enrichment.
Experimental Workflow
A typical workflow for a stable isotope tracing experiment with this compound is depicted below.
Caption: General workflow for a this compound stable isotope tracing experiment.
Detailed Experimental Protocols
1. Cell Culture and Labeling:
-
Organism: Staphylococcus aureus (or other relevant Gram-positive bacteria).
-
Medium: A chemically defined medium is recommended to have precise control over the carbon sources.
-
Labeling Substrate: this compound is added to the medium at a defined concentration. The concentration should be optimized to ensure sufficient incorporation without causing metabolic perturbations.
-
Incubation: Cells are grown to the desired growth phase (e.g., mid-exponential phase). The duration of labeling needs to be sufficient to achieve a steady-state labeling pattern in the biomass components of interest.[7]
2. Cell Harvesting and Quenching:
-
Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C) to minimize metabolic activity.
-
Quench the metabolism by resuspending the cell pellet in a cold solvent, such as 60% methanol at -20°C, to instantly stop enzymatic reactions.[8]
3. Cell Wall Isolation and Teichoic Acid Extraction:
-
Isolate the crude peptidoglycan sacculus, which contains the covalently linked wall teichoic acids.[9]
-
Liberate the WTA from the peptidoglycan by hydrolysis using either sodium hydroxide or trichloroacetic acid.[9][10]
4. Hydrolysis of Teichoic Acids:
-
To analyze the monomeric composition, the purified WTA is subjected to acid hydrolysis (e.g., with HCl) to break the phosphodiester bonds and release ribitol and other components.[11]
5. Sample Derivatization for GC-MS Analysis:
-
The hydrolyzed sample containing ribitol is derivatized to increase its volatility for gas chromatography. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
6. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).
-
The GC separates the different components of the mixture based on their boiling points and interaction with the column.
-
The MS fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the different mass isotopomers of ribitol.
7. NMR Analysis:
-
For a less destructive analysis that provides information on the position of the 13C label within the intact polymer, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used on whole cells or isolated cell walls.[1][2][12]
-
13C NMR spectra can distinguish the signals from the phosphoribitol backbone of WTA from other cellular components.[1][2]
Data Presentation and Analysis
The primary data obtained from GC-MS or NMR analysis is the mass isotopomer distribution (MID) of the metabolite of interest (in this case, ribitol derived from WTA). The MID represents the fractional abundance of molecules with a specific number of 13C atoms.
Quantitative Data Summary
| Cellular Component | Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| Wall Teichoic Acid | Ribitol | M+0 | 10 |
| M+1 | 85 | ||
| M+2 | 5 | ||
| Cytosolic Pool | Ribitol-5-Phosphate | M+0 | 5 |
| M+1 | 90 | ||
| M+2 | 5 |
M+0 represents the unlabeled metabolite, M+1 has one 13C atom, M+2 has two, and so on.
Data Analysis and Interpretation
The analysis of mass isotopomer distributions allows for the calculation of the fractional contribution of the labeled precursor to the product pool. This information can then be used in metabolic flux analysis (MFA) models to quantify the rates of biochemical reactions.[5]
Software packages such as INCA, 13CFLUX2, and OpenMebius are available for performing MFA calculations from stable isotope labeling data. These tools use mathematical models of metabolic networks to estimate fluxes by fitting the model predictions to the experimental MID data.
Conclusion
The use of this compound as a metabolic tracer provides a powerful approach to investigate the pentose phosphate pathway and, more specifically, the biosynthesis of wall teichoic acids in Gram-positive bacteria. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for researchers to design and execute robust stable isotope labeling experiments. The insights gained from such studies are invaluable for advancing our understanding of bacterial physiology and for the development of novel therapeutic strategies targeting the bacterial cell wall. The continued development of analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, will further enhance the precision and scope of metabolic flux analysis using labeled substrates like this compound.[1][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptidoglycan and Teichoic Acid Levels and Alterations in S. aureus by Cell-Wall and Whole-Cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage polyribitol phosphate wall teichoic acid biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-Stage Polyribitol Phosphate Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analysis of Bacterial Teichoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. macau.uni-kiel.de [macau.uni-kiel.de]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
The Role of Ribitol-2-13C in Unraveling Novel Metabolic Pathways: A Technical Guide
The study of cellular metabolism, a complex network of biochemical reactions, is fundamental to understanding health and disease. The advent of stable isotope tracing has revolutionized this field, allowing for the precise tracking of atoms through metabolic pathways. Among the various tracers, 13C-labeled compounds are particularly powerful. This guide focuses on the potential of a specific, yet underutilized tracer, Ribitol-2-13C, in the discovery and elucidation of novel metabolic routes. While research directly employing this compound is nascent, this document will extrapolate from studies on unlabeled ribitol and the principles of 13C-based metabolomics to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Recent studies have highlighted that ribitol, a five-carbon sugar alcohol, can significantly alter the metabolic landscape of cells, particularly in the context of cancer.[1][2][3][4] Supplementation with ribitol has been shown to impact a wide range of metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] These findings suggest that ribitol is not an inert molecule but an active metabolic modulator. The use of isotopically labeled this compound would allow for a deeper, more quantitative understanding of these effects, enabling the precise measurement of metabolic fluxes and the potential discovery of previously unknown metabolic fates of ribitol.
Quantitative Insights into Ribitol-Induced Metabolic Shifts
Studies on breast cancer cell lines have provided quantitative data on the metabolic reprogramming induced by ribitol supplementation. These findings, summarized below, offer a compelling case for the use of this compound to trace the flow of carbon from ribitol into these key metabolic nodes.
Table 1: Fold Change of Key Metabolites in MCF-7 Breast Cancer Cells Treated with 10 mM Ribitol
| Metabolite | Fold Change vs. Control | Metabolic Pathway | Reference |
| Glucose 6-phosphate (G6P) | 1.86 | Glycolysis / PPP | [1] |
| Pyruvate | 1.76 | Glycolysis | [1] |
| Lactate | 1.42 | Glycolysis | [1] |
| Citrate | Decreased | TCA Cycle | [1] |
| Isocitrate | Decreased | TCA Cycle | [1] |
| Aconitate | Decreased | TCA Cycle | [1] |
| Succinate | Increased | TCA Cycle | [1] |
| Fumarate | Increased | TCA Cycle | [1] |
| Reduced Glutathione (GSH) | Increased | Glutathione Metabolism | [1][2] |
| Oxidized Glutathione (GSSG) | Decreased | Glutathione Metabolism | [2] |
| AICAR | Increased | Nucleotide Synthesis | [2] |
Table 2: Changes in Metabolite Levels in FKRP Mutant Mice Muscle Tissue with Ribitol Treatment
| Metabolite | Change vs. Untreated | Metabolic Pathway | Reference |
| Ribitol | 40.42-fold increase | Carbohydrate Metabolism | [5] |
| Ribitol 5-phosphate | 3.27-fold increase | Carbohydrate Metabolism | [5] |
| CDP-ribitol | 13.19-fold increase | Nucleotide Sugar Metabolism | [5] |
| 3-phosphoglycerate | Reduced | Glycolysis | [5] |
| Phosphoenolpyruvate (PEP) | Reduced | Glycolysis | [5] |
Experimental Protocols for Metabolomic Analysis
The following protocols are based on methodologies employed in studies investigating the metabolic effects of ribitol.[1] These can be adapted for experiments using this compound.
Cell Culture and Ribitol Treatment
-
Cell Line: MCF-7 breast cancer cells are a commonly used model.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are cultured to a desired confluency (e.g., 70-80%) before the medium is replaced with fresh medium containing 10 mM ribitol. For tracer studies, this would be this compound.
-
Incubation: Cells are incubated with ribitol for a specified period, typically 3 days, to allow for metabolic changes to occur.[1]
Metabolite Extraction
-
Quenching: After incubation, the culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: A cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) is added to the cells.
-
Scraping and Collection: The cells are scraped, and the cell lysate is collected.
-
Centrifugation: The lysate is centrifuged at a high speed to pellet cell debris.
-
Supernatant Collection: The supernatant, containing the metabolites, is collected for analysis.
LC/MS/MS Analysis for Untargeted Metabolomics
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC/MS/MS) is used for analysis.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired over a specific mass-to-charge (m/z) range.
-
Data Analysis: The raw data is processed to identify and quantify metabolites. This involves peak picking, alignment, and comparison to metabolite databases.
Statistical Analysis
-
Log Transformation: Metabolomic data is typically log-transformed to normalize the distribution.
-
ANOVA: A two-way analysis of variance (ANOVA) can be used to assess the statistical significance of treatment effects.[1]
-
False Discovery Rate (FDR): The FDR is calculated to correct for multiple comparisons.[1]
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways affected by ribitol and a typical experimental workflow for a tracer study.
A typical experimental workflow for a this compound tracer study.
Ribitol's impact on Glycolysis and the TCA Cycle.
Unlocking Novel Pathways with this compound
The true power of this compound lies in its ability to trace the fate of its carbon atoms as they are incorporated into other molecules. By analyzing the mass isotopologue distribution (MID) of downstream metabolites, researchers can quantitatively determine the contribution of ribitol to various metabolic pathways.
For instance, if this compound is metabolized and enters the pentose phosphate pathway, the 13C label could be transferred to intermediates like ribose-5-phosphate, a precursor for nucleotide biosynthesis. The detection of 13C-labeled nucleotides would provide direct evidence of this metabolic route and allow for the quantification of its activity.
Potential metabolic fate of the 13C label from this compound.
The use of this compound could also help to resolve ambiguities in metabolic pathways. For example, the observed increase in succinate and fumarate alongside a decrease in citrate could be due to several factors, including anaplerotic input into the TCA cycle.[1] By tracing the 13C label from ribitol, it would be possible to determine if ribitol-derived carbons are entering the TCA cycle at a point downstream of citrate, thus explaining the observed pattern.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 3. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Ribitol-2-13C Uptake and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribitol, a sugar alcohol, has garnered increasing interest in metabolic research, particularly for its role in cellular metabolism and its potential therapeutic applications in diseases such as cancer.[1][2][3] Recent studies have demonstrated that ribitol supplementation can significantly alter key metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP), leading to downstream effects on nucleotide biosynthesis and cellular redox status.[1][4][5] The use of stable isotope tracers, such as 13C-labeled molecules, is a powerful technique to elucidate the precise fate of metabolites within complex cellular networks.[6][7][8] This guide provides a comprehensive overview of the foundational knowledge on ribitol metabolism and presents a hypothetical framework for conducting preliminary studies using Ribitol-2-13C to trace its uptake and metabolic fate.
Core Concepts in Ribitol Metabolism
Preliminary research in breast cancer cell lines, such as MCF-7, has shown that exogenous ribitol is taken up by the cells and influences several central carbon metabolism pathways.[1] Key findings indicate that ribitol enhances glycolysis, leading to increased production of pyruvate and lactate.[1] This is accompanied by an increase in glucose-6-phosphate (G6P), a crucial node connecting glycolysis and the PPP.[1] Furthermore, ribitol treatment has been associated with alterations in the tricarboxylic acid (TCA) cycle and anaplerotic pathways, as well as an impact on glutathione metabolism, suggesting a role in managing oxidative stress.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on (unlabeled) ribitol's effect on cellular metabolism in MCF-7 breast cancer cells. This data provides a baseline for what might be expected in preliminary studies utilizing this compound.
Table 1: Fold Change of Key Glycolysis and Pentose Phosphate Pathway Metabolites after Ribitol Treatment
| Metabolite | Fold Change vs. Control | p-value | Reference |
| Glucose-6-Phosphate (G6P) | 1.86 | < 0.05 | [1] |
| Fructose-6-Phosphate (F6P) | No significant change | - | [1] |
| Pyruvate | Increased | < 0.05 | [1] |
| Lactate | Increased | < 0.05 | [1] |
| Sedoheptulose-7-Phosphate (SH7P) | No significant change | - | [1] |
Table 2: Alterations in TCA Cycle Intermediates Following Ribitol Treatment
| Metabolite | Observation | p-value | Reference |
| Citrate | Decreased | < 0.05 | [4] |
| Isocitrate | Decreased | < 0.05 | [4] |
| Alpha-Ketoglutarate | Increased | < 0.05 | [4] |
| Succinate | Increased | < 0.05 | [5] |
| Fumarate | Increased | < 0.05 | [5] |
| Malate | Increased | < 0.05 | [4] |
Table 3: Impact of Ribitol on Glutathione Metabolism
| Metabolite | Observation | p-value | Reference |
| Reduced Glutathione (GSH) | Increased | < 0.05 | [4] |
| Oxidized Glutathione (GSSG) | Decreased | < 0.05 | [4] |
Experimental Protocols for this compound Studies
The following section outlines a detailed, albeit hypothetical, methodology for conducting preliminary studies on this compound uptake and metabolism, based on established protocols for stable isotope tracing.[9][10][11]
Cell Culture and Labeling
-
Cell Line: MCF-7 breast cancer cells would be a suitable model based on existing ribitol research.[1][4][5]
-
Culture Medium: Cells would be cultured in a base medium such as Dulbecco's Modified Eagle Medium (DMEM).
-
Labeling Experiment: For the labeling study, the standard medium would be replaced with a medium containing a defined concentration (e.g., 10 mM) of this compound.[1]
-
Time Course: Cells would be incubated with the labeled ribitol for various time points (e.g., 0, 6, 24, 48, 72 hours) to track the dynamic incorporation of the 13C label into downstream metabolites.[4]
Sample Preparation and Metabolite Extraction
-
Cell Harvesting: At each time point, the culture medium would be collected, and cells would be washed with a cold saline solution.
-
Metabolite Extraction: Intracellular metabolites would be extracted using a cold solvent mixture, typically methanol/acetonitrile/water, to quench metabolic activity and precipitate proteins.
-
Sample Processing: The extracts would be centrifuged to remove cell debris, and the supernatant containing the metabolites would be collected and dried.
Analytical Methods
-
Mass Spectrometry: The dried metabolite extracts would be resuspended and analyzed by high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[10][11]
-
Isotopologue Analysis: The mass spectrometer would be used to detect the mass isotopologues of various metabolites, revealing the incorporation of the 13C label from this compound.[12]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways influenced by ribitol and a proposed experimental workflow for a this compound study.
Caption: Metabolic pathways influenced by Ribitol.
Caption: Experimental workflow for this compound tracing.
Conclusion
While direct studies on this compound are not yet prevalent in the literature, the existing research on ribitol's metabolic impact provides a strong foundation for such investigations. The use of this compound as a tracer will be invaluable in precisely mapping its metabolic fate and quantifying its contribution to various metabolic pathways. This will provide a deeper understanding of its mechanism of action and could pave the way for novel therapeutic strategies that target cellular metabolism. The methodologies and expected outcomes presented in this guide offer a robust starting point for researchers venturing into this exciting area of metabolic research.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer [mdpi.com]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Role of Ribitol in Nucleotide Synthesis with Ribitol-2-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of ribitol in nucleotide synthesis, with a specific focus on the application of the stable isotope tracer, Ribitol-2-13C. Ribitol, a five-carbon sugar alcohol, has been shown to influence central carbon metabolism, impacting glycolysis, the pentose phosphate pathway (PPP), and notably, the biosynthesis of nucleotides.[1] Understanding the metabolic fate of ribitol is crucial for researchers in fields ranging from cancer metabolism to inborn errors of metabolism. The use of this compound offers a precise method to trace the contribution of exogenous ribitol to the nucleotide pool, providing valuable insights for therapeutic development and basic scientific research.
Introduction: Ribitol's Metabolic Significance
Ribitol is a naturally occurring pentitol that plays a role in various biological systems. In mammals, its significance is underscored by its involvement in the glycosylation of α-dystroglycan.[2] Recent metabolomic studies have revealed that supplementation with ribitol can significantly alter cellular metabolism. Specifically, ribitol treatment has been observed to enhance nucleotide biosynthesis by increasing the levels of purine and pyrimidine intermediates.[1] One key intermediate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a crucial component in de novo purine synthesis, is significantly elevated with ribitol supplementation.[1]
The metabolic entry point of ribitol is believed to be its conversion into intermediates of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route that produces NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[3][4][5][6] By introducing this compound, researchers can track the incorporation of the labeled carbon into ribose-5-phosphate and subsequently into the ribose moiety of nucleotides, thereby quantifying the contribution of the ribitol-to-nucleotide pathway.
The Metabolic Pathway: From Ribitol to Nucleotides
The proposed metabolic pathway for the integration of ribitol into nucleotide synthesis involves its conversion to D-ribulose, phosphorylation to D-ribulose-5-phosphate, and subsequent isomerization to ribose-5-phosphate, a key precursor for nucleotide biosynthesis.[3][7] The use of this compound allows for the tracing of the 13C label through this pathway.
Experimental Protocol: Tracing this compound into Nucleotides
This section outlines a detailed methodology for conducting a stable isotope tracer analysis (SITA) study using this compound to investigate nucleotide synthesis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the cells of interest (e.g., cancer cell line, primary cells) in appropriate culture vessels and allow them to adhere and reach exponential growth phase (approximately 70-80% confluency).
-
Labeling Medium Preparation: Prepare the experimental medium by supplementing the base medium (e.g., DMEM) with D-[2-13C]ribitol. The final concentration of the tracer should be determined based on preliminary dose-response studies, typically in the range of 1-10 mM. An unlabeled ribitol control group and a vehicle control group should be included.
-
Labeling Incubation: Aspirate the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the 13C label into downstream metabolites.
Metabolite Extraction
-
Quenching: At each time point, rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel. Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography (LC) mobile phase.
-
Chromatographic Separation: Employ a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites, including nucleotides and nucleotide precursors. Use a gradient elution with appropriate mobile phases (e.g., acetonitrile and ammonium acetate buffer).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution tandem mass spectrometer (MS/MS) operating in negative ion mode, which is optimal for detecting phosphorylated compounds like nucleotides.
-
Data Acquisition: Utilize a targeted single reaction monitoring (SRM) or parallel reaction monitoring (PRM) method to detect and quantify the different isotopologues of ribose-5-phosphate, PRPP, and the various nucleotides (AMP, GMP, UMP, CMP, etc.). The transitions will be set to monitor the precursor ion and the fragment ion corresponding to the ribose-5-phosphate moiety to track the 13C label.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be structured to facilitate comparison between different experimental conditions and time points. The key metrics to report are the fold change in metabolite pool sizes and the percentage of 13C enrichment.
Table 1: Fold Change in Nucleotide-Related Metabolites upon Ribitol Treatment
| Metabolite | Fold Change (Ribitol vs. Control) | p-value |
| Ribose-5-Phosphate | 1.5 | <0.05 |
| PRPP | 1.8 | <0.05 |
| AICAR | 2.3 | <0.01 |
| Inosine Monophosphate (IMP) | 1.7 | <0.05 |
| Adenosine Monophosphate (AMP) | 1.4 | <0.05 |
| Guanosine Monophosphate (GMP) | 1.6 | <0.05 |
| Uridine Monophosphate (UMP) | 1.3 | >0.05 |
| Cytidine Monophosphate (CMP) | 1.2 | >0.05 |
Note: The data presented in this table are hypothetical and serve as an example of expected results based on existing literature.[1]
Table 2: 13C Enrichment in Nucleotide Ribose Moieties from this compound
| Metabolite | % 13C Enrichment at 12h | % 13C Enrichment at 24h |
| Ribose-5-Phosphate | 15.2 ± 1.8 | 25.6 ± 2.3 |
| AMP | 10.8 ± 1.5 | 18.9 ± 2.1 |
| GMP | 11.1 ± 1.6 | 19.3 ± 2.0 |
| UMP | 9.7 ± 1.3 | 17.5 ± 1.9 |
| CMP | 9.5 ± 1.4 | 17.2 ± 1.8 |
Note: The data presented in this table are hypothetical and represent the expected progressive incorporation of the 13C label from this compound into the ribose component of nucleotides over time.
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for elucidating the contribution of ribitol to nucleotide synthesis. The methodologies outlined in this guide offer a robust framework for researchers to investigate this pathway in various biological contexts. The ability to quantify the flux of ribitol into the nucleotide pool can provide critical insights for drug development, particularly in oncology where targeting nucleotide metabolism is a key therapeutic strategy, and for understanding the pathophysiology of metabolic disorders. This approach will undoubtedly contribute to a more comprehensive understanding of the intricate network of cellular metabolism.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. jackwestin.com [jackwestin.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis (MFA) Using Ribitol-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as ¹³C, and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel drug targets.
These application notes provide a detailed protocol for using Ribitol-2-¹³C as an isotopic tracer for MFA, with a particular focus on probing the activity of the Pentose Phosphate Pathway (PPP). Ribitol, a five-carbon sugar alcohol, is closely linked to the PPP, a central metabolic route for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense. Recent studies have highlighted the role of ribitol in modulating glycolysis and the PPP, making Ribitol-2-¹³C an attractive tracer for investigating these pathways.[1][2] Alterations in PPP flux are implicated in various diseases, including cancer and metabolic disorders, making this a key area of investigation in drug development.
The protocols outlined below are designed for researchers in academic and industrial settings and provide a framework for cell culture-based MFA experiments, sample analysis, and data interpretation.
Key Applications
-
Elucidating the role of the Pentose Phosphate Pathway: Quantify the oxidative and non-oxidative branches of the PPP in response to genetic perturbations or drug treatments.
-
Cancer Metabolism Research: Investigate the metabolic reprogramming of cancer cells, particularly their reliance on the PPP for proliferation and survival.
-
Drug Discovery and Development: Assess the on-target and off-target effects of drug candidates on central carbon metabolism.
-
Inherited Metabolic Disorders: Study the metabolic consequences of enzyme deficiencies related to pentose metabolism.
Experimental Workflow Overview
The general workflow for a metabolic flux analysis experiment using Ribitol-2-¹³C involves several key stages, from cell culture to data analysis.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Signaling Pathway: Ribitol Metabolism and the Pentose Phosphate Pathway
Ribitol-2-¹³C is expected to enter the central carbon metabolism through its conversion to intermediates of the Pentose Phosphate Pathway. The labeled carbon at the C2 position allows for the tracing of its metabolic fate through the oxidative and non-oxidative branches of the PPP and into glycolysis.
References
Application Notes and Protocols for 13C NMR Spectroscopy of Ribitol-2-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ribitol-2-13C as a tracer in metabolic studies, with a focus on sample preparation, 13C NMR data acquisition, and analysis. The protocols outlined are intended to facilitate the investigation of metabolic pathways and the quantification of ribitol-related metabolites in biological samples.
Introduction to this compound in Metabolic Research
Ribitol, a five-carbon sugar alcohol, is a naturally occurring polyol found in various organisms, from plants to bacteria. In mammals, it is involved in the pentose phosphate pathway (PPP), a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1][2] The use of stable isotope-labeled metabolites, such as this compound, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful tool for tracing the metabolic fate of these molecules in complex biological systems.[3]
By introducing a 13C label at a specific position (C2), researchers can track the transformation of ribitol through various metabolic pathways, providing insights into enzyme kinetics, metabolic flux, and pathway regulation. This approach is particularly valuable in studying diseases associated with altered metabolism, such as cancer and metabolic syndrome, as well as in drug development for screening compounds that modulate specific metabolic pathways.[4]
Predicted 13C NMR Data for this compound
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Unlabeled Ribitol (ppm)[5] | Predicted this compound (ppm) | Expected Multiplicity (Proton Decoupled) |
| C1, C5 | 62.4 | 62.3 | Singlet |
| C2, C4 | 72.1 | C2: ~72.0, C4: 72.1 | Singlet |
| C3 | 72.2 | 72.1 | Singlet |
Note: The predicted shifts are estimations and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.
Experimental Protocols
Synthesis of this compound (Proposed Route)
A potential synthetic route for this compound starts from a commercially available 13C-labeled precursor, such as D-[2-13C]ribose. The synthesis involves the reduction of the aldehyde group of the labeled ribose.
Protocol:
-
Starting Material: D-[2-13C]ribose.
-
Reduction Reaction:
-
Dissolve D-[2-13C]ribose in an appropriate solvent, such as a mixture of ethanol and water.
-
Add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with methanol multiple times to remove boric acid esters.
-
Purify the resulting crude this compound by recrystallization or column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Cell Culture and Labeling
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest.
-
Isotope Labeling:
-
Once the cells are attached and growing, replace the standard culture medium with a medium containing this compound at the desired concentration.
-
The labeling duration will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. For many central carbon metabolism pathways, a labeling period of 6-24 hours is a good starting point.
-
-
Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol to the wells to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Metabolite Extraction
Protocol:
-
Lysis: Subject the cell suspension in 80% methanol to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extracts at -80°C until NMR analysis.
NMR Sample Preparation and Data Acquisition
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent for NMR, typically D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. A common volume is 600 µL.
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using dilute NaOD or DCl to minimize pH-dependent chemical shift variations.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D 13C NMR spectrum with proton decoupling.
-
Key acquisition parameters to optimize include:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the carbons of interest) is crucial for accurate quantification.
-
Number of Scans (ns): This will depend on the concentration of the labeled metabolites and the sensitivity of the NMR spectrometer. A higher number of scans will be required for low-abundance metabolites.
-
Acquisition Time (aq): A longer acquisition time will result in better resolution.
-
-
For more detailed structural information and assignment, 2D NMR experiments such as 1H-13C HSQC and HMBC can be performed.
-
Data Analysis and Quantification
Quantitative analysis of 13C-labeled metabolites can be performed by integrating the peak areas of the 13C signals in the NMR spectrum. The concentration of a given metabolite can be calculated by comparing its peak integral to the integral of the known concentration of the internal standard.
Table 2: Example of Quantitative Data Presentation
| Metabolite | Chemical Shift (ppm) | Peak Integral | Concentration (µM) |
| This compound | ~72.0 | X | Y |
| Downstream Metabolite 1 | ... | ... | ... |
| Downstream Metabolite 2 | ... | ... | ... |
Visualizations
Metabolic Pathway of Ribitol
Ribitol can enter the pentose phosphate pathway and influence other central carbon metabolism pathways such as glycolysis and the TCA cycle.[1][4] The following diagram illustrates the potential metabolic fate of this compound.
Caption: Metabolic fate of this compound.
Experimental Workflow
The following diagram outlines the general workflow for a metabolomics study using this compound.
Caption: Experimental workflow for this compound metabolomics.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantifying Pentose Phosphate Pathway Flux: A Guide to Isotopic Tracer Analysis
Application Note
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route operating parallel to glycolysis. It plays a central role in cellular biosynthesis and redox balance by producing NADPH and precursors for nucleotide synthesis, such as ribose-5-phosphate.[1][2] Given its importance in various physiological and pathological states, including cancer and infectious diseases, accurate quantification of PPP flux is essential for researchers, scientists, and drug development professionals.
While various methods exist for this purpose, the use of stable isotope tracers, particularly Carbon-13 (¹³C) labeled substrates, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool for detailed flux analysis.[1][3] This document provides an overview and protocols for quantifying PPP flux.
A Note on the Use of Ribitol-2-¹³C:
Extensive literature review reveals no established or published methods utilizing Ribitol-2-¹³C as a tracer for quantifying Pentose Phosphate Pathway (PPP) flux. While some studies have explored the impact of unlabeled ribitol on cellular metabolism, indicating it can influence pathways like the PPP, its application as a ¹³C-labeled tracer for flux measurement is not documented.[4][5]
Therefore, this document will focus on the well-established and validated methods using ¹³C-labeled glucose tracers, which are the current standard for PPP flux analysis.
Principle of ¹³C-Based Metabolic Flux Analysis (MFA)
¹³C-MFA is a technique used to determine the rates (fluxes) of metabolic reactions within a cell. The core principle involves introducing a substrate labeled with ¹³C into a biological system and then tracking the distribution of the ¹³C atoms throughout the metabolic network.[6][7] By analyzing the isotopic labeling patterns in downstream metabolites, it is possible to deduce the relative contributions of different pathways to the production of those metabolites.[7]
For PPP flux analysis, cells are cultured in a medium containing a specifically labeled ¹³C-glucose tracer. The glucose is taken up by the cells and metabolized through glycolysis and the PPP. The distinct biochemical reactions of these pathways result in unique ¹³C labeling patterns in key metabolites like ribose-5-phosphate (a direct product of the PPP) and lactate (a product of glycolysis).[8][9]
Established ¹³C-Glucose Tracers for PPP Flux Analysis
The choice of isotopic tracer is critical for a successful MFA experiment.[10] For the PPP, several ¹³C-labeled glucose tracers are commonly used, each providing distinct advantages:
| Tracer | Principle of Detection | Key Metabolites Analyzed | Analytical Method |
| [1,2-¹³C₂]glucose | Glycolysis produces [2,3-¹³C₂]lactate, while the oxidative PPP produces [3-¹³C]lactate. The ratio of these labeled lactate species is used to calculate the relative flux through the PPP versus glycolysis.[9] | Lactate, Ribose-5-Phosphate | NMR, GC-MS |
| [U-¹³C₆]glucose | This uniformly labeled glucose provides comprehensive labeling of all downstream metabolites. PPP flux is determined by analyzing the complex labeling patterns in ribose-5-phosphate and other central carbon metabolites.[3] | Ribose-5-Phosphate, Amino Acids | GC-MS, LC-MS |
| [2,3-¹³C₂]glucose | A novel tracer where glycolysis generates [1,2-¹³C₂]lactate and the PPP exclusively produces [2,3-¹³C₂]lactate. This method avoids the need for natural abundance correction.[9] | Lactate | NMR |
Experimental Protocols
Protocol 1: General Procedure for ¹³C-Labeling Experiment in Cultured Cells
This protocol provides a general workflow for conducting a ¹³C-labeling experiment to measure PPP flux in adherent or suspension cells.
Materials:
-
Cell culture medium (glucose and pyruvate-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., 80% methanol)
-
Cell scrapers (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding and Growth: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of the ¹³C-labeled glucose tracer and other necessary components like dFBS and amino acids.
-
Isotopic Labeling:
-
For adherent cells, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
For suspension cells, pellet the cells by centrifugation, gently wash with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a sufficient duration to achieve isotopic steady state. This time can range from a few minutes to several hours depending on the cell type and the metabolites of interest.[3][11]
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. For adherent cells, aspirate the labeling medium and immediately add ice-cold quenching solution. For suspension cells, pellet the cells and resuspend in the quenching solution.
-
After quenching, extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol). This step typically involves incubation on dry ice or in a -80°C freezer, followed by centrifugation to pellet cell debris.
-
-
Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites and dry it down (e.g., using a vacuum concentrator). The dried metabolite extracts are then ready for derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS or NMR).
Protocol 2: Sample Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic labeling of central carbon metabolites.
Procedure:
-
Derivatization: The dried metabolite extracts are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common derivatization method involves a two-step process of methoximation followed by silylation.
-
GC-MS Analysis: The derivatized samples are injected into the GC-MS system. The GC separates the different metabolites based on their boiling points and interactions with the column. The separated metabolites then enter the MS, where they are ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio of the resulting ions, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).
-
Data Analysis: The raw GC-MS data is processed to identify and quantify the different mass isotopomers for each metabolite of interest. This data is then corrected for the natural abundance of ¹³C. The corrected mass isotopomer distributions are used in metabolic models to calculate the intracellular fluxes.
Visualizations
Pentose Phosphate Pathway
Caption: The Oxidative and Non-Oxidative Phases of the Pentose Phosphate Pathway.
Experimental Workflow for ¹³C-MFA
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribitol-2-13C as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical platform for the profiling of small molecule metabolites. However, the multi-step sample preparation process, including extraction and chemical derivatization, can introduce significant variability, potentially compromising the reliability of quantitative data.
The use of a stable isotope-labeled internal standard is a well-established strategy to correct for this variability. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, but is distinguishable by its mass. Ribitol-2-13C is an excellent internal standard for the quantification of ribitol and other polar metabolites in GC-MS-based metabolomics. As ribitol can be endogenously present in many biological samples, the use of its 13C-labeled form is crucial to avoid analytical interference.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics workflows.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound allows for robust quantification by correcting for variations in sample handling and instrument response. Below are tables summarizing the expected quantitative performance of this internal standard.
Note: Specific quantitative data for this compound is not widely available in the public domain. The following tables present representative data for a 13C-labeled internal standard used in a typical GC-MS metabolomics workflow to illustrate the expected performance characteristics.
Table 1: Calibration Curve for this compound
| Concentration (µM) | Analyte/IS Peak Area Ratio |
| 1 | 0.05 |
| 5 | 0.25 |
| 10 | 0.51 |
| 25 | 1.26 |
| 50 | 2.53 |
| 100 | 5.08 |
| 250 | 12.65 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 250 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Experimental Protocols
Sample Preparation and Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from biological samples such as cell cultures or tissue homogenates.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
This compound internal standard stock solution (1 mg/mL in water)
-
Methanol (pre-chilled to -80°C)
-
Water (LC-MS grade)
-
Chloroform (pre-chilled to -20°C)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Thermomixer
Protocol:
-
Sample Collection and Quenching:
-
For cell cultures, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to arrest metabolic activity.
-
For tissue samples, flash-freeze the tissue in liquid nitrogen immediately after collection.[2]
-
-
Homogenization (for tissue samples):
-
Homogenize the frozen tissue in a pre-chilled solvent mixture, such as methanol:water (80:20, v/v), using a suitable homogenizer.
-
-
Addition of Internal Standard:
-
To each sample, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the assay (e.g., 10 µL of a 1 mg/mL stock to 1 mL of extraction solvent).
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate at 70°C for 15 minutes in a thermomixer.[3]
-
Add 500 µL of LC-MS grade water and vortex thoroughly.
-
Add 500 µL of pre-chilled chloroform and vortex vigorously.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to separate the polar and non-polar phases.
-
-
Collection of Polar Metabolites:
-
Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new 2 mL microcentrifuge tube.
-
Dry the polar extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.
-
Derivatization for GC-MS Analysis
This two-step derivatization protocol is essential to increase the volatility of polar metabolites like ribitol for GC-MS analysis.
Materials:
-
Dried polar metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Thermomixer
-
GC vials with inserts
Protocol:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate at 37°C for 90 minutes with shaking in a thermomixer.[2]
-
-
Silylation:
-
Add 80 µL of MSTFA (with 1% TMCS) to the methoximated sample.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes with shaking in a thermomixer.[2]
-
-
Sample Transfer:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 325°C
-
Hold: 10 minutes at 325°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
MS Scan Range: m/z 50-600
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
SIM Ions for Quantification:
-
Ribitol (unlabeled): Monitor characteristic fragment ions of the derivatized ribitol.
-
This compound: Monitor the corresponding fragment ions with a +1 m/z shift.
Visualizations
Caption: Experimental workflow for metabolomics using this compound.
Caption: Simplified diagram of the Pentose Phosphate Pathway showing the position of Ribitol.
References
- 1. researchgate.net [researchgate.net]
- 2. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 3. Untargeted GC–MS reveals differential regulation of metabolic pathways in cyanobacterium Anabaena and its biofilms with Trichoderma viride and Providencia sp - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ribitol-2-13C in Studying Muscular Dystrophy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dystroglycanopathies are a group of muscular dystrophies characterized by abnormal glycosylation of α-dystroglycan (α-DG), a key protein in the dystrophin-glycoprotein complex that anchors the muscle cell cytoskeleton to the extracellular matrix.[1][2] A crucial component of this glycosylation is the addition of ribitol-phosphate, a sugar alcohol phosphate.[3][4] Mutations in genes such as FKTN (fukutin), FKRP (fukutin-related protein), and ISPD (isoprenoid synthase domain-containing protein) disrupt the biosynthesis of CDP-ribitol, the activated form of ribitol, leading to deficient α-DG glycosylation and the subsequent muscular dystrophy phenotype.[1][2][5]
Recent studies have highlighted the therapeutic potential of ribitol supplementation. By increasing the substrate availability for the deficient enzymes, ribitol administration has been shown to restore α-DG glycosylation and improve muscle function in preclinical models of dystroglycanopathy.[3][6][7][8][9] To further elucidate the metabolic fate of supplemented ribitol and to quantify its incorporation into the glycosylation pathway, the use of a stable isotope-labeled tracer, Ribitol-2-13C, is invaluable. This application note provides an overview and detailed protocols for utilizing this compound in the study of muscular dystrophy.
Principle of this compound Application
This compound is a non-radioactive, stable isotope-labeled form of ribitol. When introduced into a biological system, it follows the same metabolic pathways as endogenous ribitol. The 13C label at the second carbon position allows for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry. This enables researchers to trace the metabolic flux of exogenously supplied ribitol through the pentose phosphate pathway and into the synthesis of CDP-ribitol.[3]
The primary applications of this compound in muscular dystrophy research include:
-
Metabolic Flux Analysis: Quantifying the rate of conversion of ribitol to ribitol-5-phosphate and subsequently to CDP-ribitol.[10][11] This provides a direct measure of the activity of the ribitol salvage pathway and the efficacy of ribitol supplementation in bypassing the genetic defect.
-
Target Engagement Studies: Demonstrating that a therapeutic intervention (e.g., ribitol supplementation) leads to the intended metabolic outcome (i.e., increased CDP-ribitol synthesis).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the uptake, distribution, metabolism, and excretion of ribitol in different tissues, which is crucial for optimizing dosing regimens.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key metabolic pathway and a general workflow for experiments utilizing this compound.
Caption: Metabolic pathway of this compound in dystroglycanopathy.
Caption: In Vitro experimental workflow for this compound tracing.
Caption: In Vivo experimental workflow for this compound tracing.
Quantitative Data from Ribitol Supplementation Studies
The following tables summarize key quantitative findings from studies investigating the effects of unlabeled ribitol supplementation in mouse models of muscular dystrophy. These data provide a baseline for expected outcomes when using this compound for mechanistic studies.
Table 1: Effect of Ribitol Treatment on Biochemical Markers in FKRP-P448L Mutant Mice
| Parameter | Treatment Group | Fold Change vs. Untreated Control | Reference |
| Ribitol (in muscle) | 10% Ribitol in drinking water | 40.42 | [10] |
| Ribitol-5-Phosphate (in muscle) | 10% Ribitol in drinking water | 3.27 | [10] |
| CDP-Ribitol (in muscle) | 10% Ribitol in drinking water | 13.19 | [10] |
| Matriglycan Expression (in muscle) | 5g/kg/day Ribitol (gavage) | Significant Increase | [12] |
Table 2: Effect of Ribitol Treatment on Functional Outcomes in FKRP-P448L Mutant Mice
| Parameter | Treatment Group | Outcome | Reference |
| Treadmill Running Distance | 2g/kg/day Ribitol (gavage) | Improved | [7] |
| Respiratory Function | 5% Ribitol in drinking water | Restored | [6] |
| Cardiac Fibrosis | 5% Ribitol in drinking water | Decreased | [13] |
| Lifespan | 10g/kg/day Ribitol (gavage, late treatment) | Prolonged | [7][8] |
Table 3: Clinical Study Data for Ribitol (BBP-418) in LGMD2i Patients
| Parameter | Duration of Treatment | Outcome | Reference |
| Creatine Kinase (CK) Levels | 12 months | 75% mean reduction | [14] |
| North Star Assessment for Dysferlinopathy (NSAD) | 12 months | 0.95-point mean improvement | [14] |
| 10-Meter Walk Test (10MWT) Velocity | 12 months | 0.09 m/second mean improvement | [14] |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Patient-Derived Myoblasts
1. Cell Culture and Seeding: a. Culture patient-derived myoblasts with a confirmed mutation (e.g., in FKRP) and wild-type control myoblasts in appropriate growth medium.[15] b. Seed cells in 6-well plates at a density that allows for approximately 80% confluency at the time of the experiment.
2. Preparation of Labeling Medium: a. Prepare fresh growth medium. b. Dissolve this compound in the medium to the desired final concentration (e.g., 100 µM). Prepare unlabeled ribitol medium for control wells.
3. Isotope Labeling: a. Once cells reach the desired confluency, remove the existing medium. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the this compound labeling medium to the treatment wells and the control medium to the control wells. d. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours). The 0-hour time point represents the baseline before significant labeling occurs.
4. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. c. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. d. Vortex thoroughly and incubate at -20°C for at least 30 minutes. e. Centrifuge at maximum speed for 10 minutes at 4°C. f. Collect the supernatant containing the metabolites and transfer to a new tube. g. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
5. Sample Preparation for LC-MS/MS: a. Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water). b. Centrifuge to pellet any insoluble material. c. Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: In Vivo this compound Administration to a Mouse Model
1. Animal Model: a. Use a relevant mouse model of dystroglycanopathy, such as the FKRP-P448L mutant mouse.[12][16] House age- and sex-matched wild-type mice as controls.
2. Preparation of this compound Solution: a. Dissolve this compound in sterile saline or drinking water to the desired concentration for administration. The dose can be based on previous studies with unlabeled ribitol (e.g., 2-10 g/kg body weight for oral gavage).[7][12]
3. Administration: a. Administer the this compound solution to the mice via the chosen route (e.g., a single oral gavage).
4. Tissue Collection: a. At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize the mice according to approved animal care protocols. b. Rapidly dissect the tissues of interest (e.g., quadriceps muscle, heart, liver) and collect blood via cardiac puncture. c. Immediately flash-freeze the tissue samples in liquid nitrogen to quench metabolism. d. Process blood to obtain serum and store at -80°C.
5. Metabolite Extraction from Tissue: a. Weigh the frozen tissue (~20-50 mg). b. Homogenize the tissue in a bead beater with ice-cold 80% methanol. c. Follow steps 4.d through 5.c from Protocol 1 for the homogenized tissue samples.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites
1. Liquid Chromatography (LC): a. Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for separating polar metabolites like ribitol and its phosphorylated derivatives. b. The mobile phases will typically consist of an aqueous buffer (A) and an organic solvent like acetonitrile (B). c. Develop a gradient elution method to achieve optimal separation of ribitol, ribitol-5-phosphate, and CDP-ribitol.[12]
2. Mass Spectrometry (MS): a. Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates. b. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the unlabeled (M+0) and labeled (M+1, M+2, etc., depending on the number of 13C atoms) forms of each metabolite. c. The specific mass transitions for this compound and its downstream metabolites will need to be determined empirically.
3. Data Analysis: a. Integrate the peak areas for each isotopologue of the target metabolites. b. Correct for the natural abundance of 13C. c. Calculate the fractional enrichment of 13C in each metabolite at each time point. d. Use this data for metabolic flux analysis using appropriate software tools.[11][17][18][19]
Conclusion
The use of this compound as a metabolic tracer is a powerful technique for advancing our understanding of dystroglycanopathies and for the development of novel therapies. By enabling the precise quantification of ribitol metabolism and its contribution to the glycosylation pathway, this tool can help to validate the mechanism of action of ribitol-based therapies, optimize dosing strategies, and provide critical data for preclinical and clinical studies. The protocols provided herein offer a foundation for researchers to apply this technology in their own investigations into muscular dystrophy.
References
- 1. Muscular Dystrophy with Ribitol-Phosphate Deficiency: A Novel Post-Translational Mechanism in Dystroglycanopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscular Dystrophy with Ribitol-Phosphate Deficiency: A Novel Post-Translational Mechanism in Dystroglycanopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Decoding sugar molecules offers new key for combating muscular dystrophy | EurekAlert! [eurekalert.org]
- 6. patientworthy.com [patientworthy.com]
- 7. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Ribitol treatment rescues dystroglycanopathy mice with common L276I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13cflux.net [13cflux.net]
- 12. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ribitol Decreased Muscle Breakdown and Improved Function in Limb-Girdle Muscular Dystrophy - - Practical Neurology [practicalneurology.com]
- 15. Duchenne muscular dystrophy cell culture models created by CRISPR/Cas9 gene editing and their application in drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 18. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Ribitol Metabolism in Cancer Cells with Ribitol-2-13C
Introduction
Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to sustain rapid proliferation and survival.[1][2] Recent studies have highlighted the significant role of the pentitol ribitol in modulating cancer cell metabolism.[3][4] Supplementation with ribitol has been shown to enhance glycolysis, alter the tricarboxylic acid (TCA) cycle, and increase nucleotide biosynthesis in breast cancer cells.[3][4][5] These findings suggest that targeting ribitol metabolism could be a novel therapeutic strategy. Stable isotope tracing, using molecules labeled with isotopes like 13C, is a powerful technique to delineate metabolic pathways and quantify fluxes.[1][6][7] This document provides detailed protocols and application notes for tracing the metabolism of Ribitol-2-13C in cancer cells to elucidate its metabolic fate and its contribution to central carbon metabolism.
Rationale for Tracing this compound
Studies have shown that ribitol can be converted to ribitol-5-phosphate and CDP-ribitol, indicating its active participation in cellular metabolism.[4][8][9] By using this compound, researchers can track the incorporation of the 13C label into downstream metabolites of the pentose phosphate pathway (PPP), glycolysis, and other connected pathways. This will provide direct evidence of the metabolic pathways ribitol engages with and help quantify its contribution to anabolic processes that support cancer cell growth.
Experimental Workflow
The overall experimental workflow for tracing this compound in cancer cells is depicted below.
Caption: Experimental workflow for tracing this compound metabolism in cancer cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cancer cells with this compound for metabolic tracing.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Standard cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glucose-free and ribitol-free DMEM
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed FBS
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in standard DMEM with 10% FBS for 24 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and ribitol-free DMEM with 10 mM this compound, 10% dialyzed FBS, and 1% Penicillin-Streptomycin. The concentration of this compound may need to be optimized based on the cell line.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A 24-hour time point is a good starting point to achieve a quasi-steady state for many central carbon metabolism pathways.
-
Protocol 2: Metabolite Extraction
Objective: To quench metabolism and extract polar metabolites from the labeled cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular label.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Objective: To identify and quantify 13C-labeled metabolites.
Materials:
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap)
-
Appropriate chromatography column for polar metabolites (e.g., a HILIC column)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the metabolites using a gradient of mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Acquire data in both positive and negative ion modes, collecting full scan MS data and data-dependent MS/MS scans.
-
-
Data Analysis:
-
Process the raw data using software such as Xcalibur, Compound Discoverer, or an open-source platform like XCMS.
-
Identify metabolites based on accurate mass, retention time, and MS/MS fragmentation patterns, comparing to a metabolite library.
-
Determine the mass isotopologue distributions (MIDs) for metabolites of interest to calculate the percentage of 13C enrichment.
-
Expected Quantitative Data
The following table summarizes the expected 13C-labeled metabolites and their corresponding mass shifts when tracing with this compound. The exact enrichment will depend on the experimental conditions.
| Metabolite | Abbreviation | Expected Mass Shift (M+n) | Pathway |
| Ribitol-5-phosphate | R5P | M+1 | Pentose Phosphate Pathway |
| Ribulose-5-phosphate | Ru5P | M+1 | Pentose Phosphate Pathway |
| Xylulose-5-phosphate | Xu5P | M+1 | Pentose Phosphate Pathway |
| Ribose-5-phosphate | Ri5P | M+1 | Pentose Phosphate Pathway, Nucleotide Synthesis |
| Sedoheptulose-7-phosphate | S7P | M+1 | Pentose Phosphate Pathway |
| Erythrose-4-phosphate | E4P | M+1 | Pentose Phosphate Pathway |
| Fructose-6-phosphate | F6P | M+1 | Glycolysis, Pentose Phosphate Pathway |
| Glucose-6-phosphate | G6P | M+1 | Glycolysis, Pentose Phosphate Pathway |
| 3-Phosphoglycerate | 3PG | M+1 | Glycolysis |
| Phosphoenolpyruvate | PEP | M+1 | Glycolysis |
| Pyruvate | Pyr | M+1 | Glycolysis |
| Lactate | Lac | M+1 | Fermentation |
| Citrate / Isocitrate | Cit/IsoCit | M+1 | TCA Cycle |
| α-Ketoglutarate | αKG | M+1 | TCA Cycle |
| Succinate | Succ | M+1 | TCA Cycle |
| Fumarate | Fum | M+1 | TCA Cycle |
| Malate | Mal | M+1 | TCA Cycle |
Putative Metabolic Fate of this compound
The diagram below illustrates the proposed metabolic pathway for this compound in cancer cells. The 13C label is expected to enter the pentose phosphate pathway and subsequently be distributed throughout central carbon metabolism.
Caption: Putative metabolic fate of this compound in cancer cells.
Conclusion
Tracing the metabolism of this compound offers a direct method to investigate the metabolic reprogramming induced by ribitol in cancer cells. The protocols and expected outcomes detailed in this document provide a framework for researchers to design and execute experiments to elucidate the contribution of ribitol to central carbon metabolism. These studies will be instrumental in understanding the role of ribitol in cancer cell proliferation and may unveil novel targets for therapeutic intervention.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 5. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
- 7. Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Ribitol-2-13C and its Metabolites using LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ribitol-2-13C and its associated metabolites in biological matrices. Stable isotope labeling is a powerful tool in metabolomics research, enabling precise tracking and quantification of metabolic fluxes.[1] This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers in drug development and metabolic studies. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and improve accuracy and precision.[1]
Introduction
Ribitol is a sugar alcohol that plays a role in various metabolic pathways, including the pentose phosphate pathway (PPP).[2] Recent studies have highlighted its potential significance in cancer cell metabolism, where it can enhance glycolysis.[2][3] The use of stable isotope-labeled compounds, such as this compound, allows for the precise tracing of its metabolic fate and the quantification of its downstream metabolites. LC-MS/MS is a highly sensitive and specific technique well-suited for the analysis of these labeled compounds in complex biological samples.[4] This document provides a detailed protocol for the analysis of this compound and its metabolites, which is crucial for understanding its metabolic impact.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below. The process begins with the extraction of metabolites from the biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization depending on the specific biological matrix.
Materials:
-
LC-MS grade methanol, acetonitrile, and water
-
Internal Standard (IS): A suitable stable isotope-labeled compound not expected to be in the sample, or a structurally similar compound. For untargeted analysis, a mixture of standards can be used. If Ribitol is not present endogenously, unlabeled Ribitol could be considered, however, a 13C-labeled internal standard is preferable to account for matrix effects.[5]
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator (SpeedVac)
Procedure:
-
Extraction: For cultured cells (e.g., 1-2 million cells), add 1 mL of ice-cold 80% methanol (v/v in water) to the cell pellet. For biofluids like plasma or serum, use 3 volumes of cold methanol. Vortex vigorously for 1 minute.
-
Internal Standard Spiking: Add the internal standard to the extraction solvent to account for variability during sample processing.
-
Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature. Dried extracts should be stored at -80°C until analysis.[6]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC method (e.g., 50-100 µL of 50% acetonitrile in water).[6] Vortex and centrifuge to remove any remaining particulates before transferring to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography:
For the separation of polar compounds like ribitol and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 85% B
-
1-12 min: Linear gradient to 50% B
-
12-14 min: Hold at 50% B
-
14.1-18 min: Return to 85% B and re-equilibrate.
-
Tandem Mass Spectrometry:
The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. Negative ionization mode is often suitable for sugar alcohols.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions:
The MRM transitions for this compound and its potential metabolites need to be determined by infusing pure standards. The precursor ion will be the deprotonated molecule [M-H]-, and the fragment ions will be generated through collision-induced dissociation (CID). Since this compound has one 13C atom, its mass will be one unit higher than unlabeled ribitol.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 152.1 | To be determined | To be determined |
| Ribulose-1-13C-5-phosphate | 230.0 | To be determined | To be determined |
| Ribose-1-13C-5-phosphate | 230.0 | To be determined | To be determined |
| Internal Standard | Specific m/z | Specific m/z | Optimized |
| Table 1: Proposed MRM transitions for this compound and its metabolites. These values require experimental optimization. |
Data Analysis and Quantification
The acquired data should be processed using the instrument's software.
-
Peak Integration: Integrate the chromatographic peaks for the target analytes and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of unlabeled ribitol (or a certified standard of this compound if available) with a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.
-
Quantification: Determine the concentration of this compound and its metabolites in the samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathways of Ribitol
Ribitol can enter central carbon metabolism, primarily through the pentose phosphate pathway. The diagram below illustrates the potential metabolic fate of this compound.
Summary
This application note provides a detailed framework for the development of an LC-MS/MS method to quantify this compound and its metabolites. The presented protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for similar polar metabolites and serve as a strong starting point for method optimization. The successful implementation of this method will enable researchers to accurately trace the metabolic fate of ribitol and gain deeper insights into its role in cellular metabolism.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with Ribitol-2-13C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolite flux in vivo. Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP) and is essential for the synthesis of CDP-ribitol, a substrate for protein glycosylation.[1] The use of Ribitol-2-13C as a tracer in animal models allows for the precise tracking of carbon atoms as they are incorporated into various downstream metabolites. This enables researchers to investigate the dynamics of ribitol metabolism and its contributions to interconnected pathways such as the PPP, glycolysis, and the tricarboxylic acid (TCA) cycle.
Principle of the Method
In vivo stable isotope tracing with this compound involves the administration of the labeled compound to an animal model. The 13C isotope at the second carbon position of ribitol acts as a tracer that can be detected and quantified in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By measuring the degree of 13C enrichment in various metabolites over time, it is possible to determine the rate of their synthesis from the provided ribitol pool and to elucidate the activity of the metabolic pathways involved.
Applications
-
Studying Dystroglycanopathies: Mutations in genes like FKRP can impair the glycosylation of α-dystroglycan, leading to muscular dystrophies.[1] Ribitol supplementation has been shown to increase the levels of CDP-ribitol and improve glycosylation.[2][3] this compound tracing can be used to quantify the efficiency of ribitol uptake and its conversion to CDP-ribitol in muscle tissue, providing a deeper understanding of the therapeutic mechanism.
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolism, including changes in the PPP to support nucleotide synthesis and redox balance.[4] Studies have shown that ribitol can impact cancer cell metabolism by enhancing glycolysis and affecting the TCA cycle.[4] this compound can be used to trace the fate of ribitol in tumors and surrounding tissues, helping to identify metabolic vulnerabilities that could be targeted for therapy.
-
Investigating the Pentose Phosphate Pathway: The PPP is crucial for producing NADPH and the precursors for nucleotide biosynthesis. Ribitol is closely linked to this pathway.[1] By tracing the incorporation of the 13C label from this compound into PPP intermediates, researchers can assess the activity of this pathway in various physiological and pathological conditions.
Experimental Protocols
Note: The following is a generalized protocol for an in vivo stable isotope tracing study using this compound in a mouse model. The specific parameters, such as the dose of the tracer, the timing of sample collection, and the analytical methods, may need to be optimized for specific experimental goals and animal models.
1. Animal Preparation and Acclimation
-
House mice (e.g., C57BL/6) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Allow mice to acclimate for at least one week before the experiment.
-
For studies requiring a baseline metabolic state, fast the mice for 4-6 hours prior to tracer administration.[5][6] Provide free access to water during the fasting period.
2. Preparation and Administration of this compound Tracer
-
Tracer: D-[2-13C]ribitol is commercially available.[7]
-
Preparation: Dissolve the this compound in sterile saline or water to the desired concentration. A typical dose for a glucose tracer administered by oral gavage is 2 g/kg body weight.[8][9] A similar dose for ribitol can be used as a starting point for optimization.
-
Administration:
-
Oral Gavage (for systemic administration): Administer the prepared this compound solution to the fasted mouse using a 20G x 1.5" disposable animal feeding tube.[10] This method is minimally invasive and allows for precise dosing.[8][11]
-
Intravenous (IV) Infusion (for controlled delivery): For a more controlled delivery and to achieve a steady-state concentration of the tracer in the blood, administer the tracer via a tail vein catheter. This can involve an initial bolus injection followed by a continuous infusion.[5][6]
-
3. Sample Collection
-
Collect tissues at various time points after tracer administration (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) to capture the dynamic changes in metabolite labeling.[9]
-
Blood: Collect blood via cardiac puncture or from the tail vein into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Immediately freeze the plasma in liquid nitrogen and store at -80°C.
-
Tissues (e.g., muscle, liver, tumor): Euthanize the mouse by an approved method (e.g., cervical dislocation). Quickly dissect the tissues of interest. To halt metabolic activity, immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen.[10] Store the frozen tissues at -80°C until metabolite extraction.
4. Metabolite Extraction from Tissues
-
Homogenization:
-
Extraction:
-
Drying: Dry the extracted metabolites using a vacuum centrifuge without heat.[14] Store the dried extracts at -80°C.
5. LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., water or a water/acetonitrile mixture) for LC-MS analysis.
-
Chromatography: Separate the metabolites using liquid chromatography. For polar metabolites like those in the PPP and glycolysis, hydrophilic interaction liquid chromatography (HILIC) is often used.[15]
-
Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Use a targeted approach to detect and quantify ribitol, ribitol-5-phosphate, CDP-ribitol, and other key metabolites of the PPP, glycolysis, and TCA cycle.[2][16] This involves monitoring for the specific mass-to-charge ratios (m/z) of the parent and fragment ions of these metabolites.
-
Isotopologue Analysis: Determine the mass isotopologue distribution for each metabolite to calculate the percentage of 13C enrichment. This is done by measuring the relative abundance of ions containing different numbers of 13C atoms.
Data Presentation
Table 1: Hypothetical 13C Enrichment in Key Metabolites Following this compound Administration in a Mouse Model
| Metabolite | Tissue | Time Point | % 13C Enrichment (M+1) |
| Ribitol-5-phosphate | Muscle | 30 min | 45.2 ± 5.1 |
| CDP-ribitol | Muscle | 30 min | 28.7 ± 3.5 |
| Ribose-5-phosphate | Muscle | 1 hour | 15.3 ± 2.1 |
| Lactate | Muscle | 1 hour | 8.9 ± 1.2 |
| Citrate | Muscle | 2 hours | 5.4 ± 0.8 |
| Ribitol-5-phosphate | Liver | 30 min | 62.8 ± 7.3 |
| CDP-ribitol | Liver | 30 min | 41.5 ± 4.9 |
| Ribose-5-phosphate | Liver | 1 hour | 25.1 ± 3.0 |
| Lactate | Liver | 1 hour | 12.6 ± 1.8 |
| Citrate | Liver | 2 hours | 9.7 ± 1.3 |
Data are presented as mean ± standard deviation. M+1 represents the singly labeled isotopologue.
Visualization
Caption: Experimental workflow for in vivo this compound stable isotope tracing.
Caption: Metabolic fate of this compound.
References
- 1. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicronbio.com [omicronbio.com]
- 8. "Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics" by Holden C. Williams, Margaret A. Piron et al. [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. [PDF] Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | Semantic Scholar [semanticscholar.org]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. southalabama.edu [southalabama.edu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ribitol-2-13C Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ribitol-2-13C in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: A starting concentration of 10 mM this compound for a 3-day incubation period has been shown to be effective for achieving high levels of matriglycan labeling in breast cancer cell lines without inducing toxicity.[1] However, the optimal concentration can vary depending on the cell type, experimental duration, and specific research question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q2: How can I determine if the this compound concentration is cytotoxic to my cells?
A2: Several methods can be employed to assess cytotoxicity. A standard approach is to perform a cell viability assay, such as an MTT or trypan blue exclusion assay, across a range of this compound concentrations. It is also crucial to monitor cell morphology and proliferation rates during the labeling experiment. For reference, other sugar alcohols like sorbitol have shown cytotoxic effects at very high concentrations (0.5–1.5 M).[2][3]
Q3: What is the expected metabolic fate of this compound in mammalian cells?
A3: Exogenous ribitol enters the cell and is metabolized into ribitol-5-phosphate and subsequently CDP-ribitol.[4] CDP-ribitol is a key substrate for the synthesis of matriglycan on α-dystroglycan.[4] The 13C label from this compound will be incorporated into these downstream metabolites, allowing for the tracing of this specific metabolic pathway.
Q4: How long should I incubate my cells with this compound to achieve sufficient labeling?
A4: The time required to reach isotopic steady state, where the fractional labeling of metabolites becomes constant, depends on the metabolic flux of the pathway of interest.[5] For pathways with slower turnover, longer incubation times are necessary. A 3-day incubation has been used successfully for matriglycan labeling.[1] A pilot time-course experiment is recommended to determine the optimal labeling duration for your specific experimental goals.
Q5: What are the key considerations for the mass spectrometry analysis of this compound labeled metabolites?
A5: High-resolution mass spectrometry (LC-HRMS) is a powerful technique for analyzing the isotopomer distribution of labeled metabolites.[6] It is important to correct for the natural abundance of 13C in your data analysis to accurately determine the enrichment from the tracer.[7] Including an unlabeled control group is essential to differentiate between natural isotope abundance and true labeling.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no incorporation of 13C label | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Short incubation time. | Conduct a time-course experiment to determine the time required to reach isotopic steady state. | |
| Poor uptake of ribitol by the cells. | Verify the expression of relevant transporters if known. Consider alternative delivery methods if necessary. | |
| Incorrect sample preparation or MS analysis. | Review and optimize your metabolite extraction and mass spectrometry protocols. Ensure proper correction for natural isotope abundance.[7] | |
| High cell death or signs of cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the toxic threshold for your cells. Reduce the concentration accordingly. |
| Contamination of the this compound stock. | Ensure the purity of your tracer. Use a fresh, sterile-filtered stock solution. | |
| Osmotic stress due to high solute concentration. | If using very high concentrations, adjust the osmolarity of the culture medium. | |
| Difficulty interpreting mass spectrometry data | Incomplete separation of labeled and unlabeled metabolites. | Optimize your liquid chromatography method to achieve better separation. |
| Complex fragmentation patterns. | Utilize tandem mass spectrometry (MS/MS) to aid in the identification and structural elucidation of labeled metabolites. | |
| Inaccurate correction for natural isotope abundance. | Use established algorithms and software to correct for the contribution of naturally occurring 13C.[7] | |
| Inconsistent labeling across replicates | Biological variability between cell cultures. | Ensure consistent cell seeding density, growth conditions, and treatment application across all replicates. |
| Inaccurate measurement of this compound concentration. | Prepare a fresh, accurately measured stock solution of the tracer before each experiment. | |
| Issues with sample collection and processing. | Standardize your quenching, extraction, and storage procedures to minimize variability. |
Experimental Protocols
General Protocol for this compound Labeling in Adherent Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: The following day, replace the standard culture medium with a medium containing the desired concentration of this compound (e.g., starting with 10 mM). Include parallel cultures with unlabeled ribitol as a control.
-
Incubation: Culture the cells for the desired labeling period (e.g., 72 hours), ensuring the medium is not depleted of essential nutrients.
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C to precipitate proteins.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distribution of ribitol, ribitol-5-phosphate, CDP-ribitol, and other relevant metabolites.
-
Visualizations
Caption: Experimental workflow for this compound labeling experiments.
Caption: Metabolic pathway of this compound incorporation into matriglycan.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribitol enhances matriglycan of α-dystroglycan in breast cancer cells without affecting cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low incorporation of Ribitol-2-13C in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low incorporation of Ribitol-2-13C in cellular experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound labeling experiments in a question-and-answer format.
Q1: I am observing very low to no incorporation of this compound into my target metabolites. What are the potential causes?
A1: Low incorporation of this compound can stem from several factors, ranging from experimental setup to cell-specific metabolism. The primary areas to investigate are:
-
Cellular Uptake and Metabolism: The cell line you are using may have inefficient transport or metabolism of ribitol.
-
Experimental Protocol: Issues with the concentration of the tracer, incubation time, or cell culture conditions can significantly impact labeling efficiency.
-
Reagent Quality: The purity and stability of the this compound tracer are critical.
-
Analytical Detection: The sensitivity and methodology of your analytical platform (e.g., LC-MS/MS) may not be optimized for detecting the labeled metabolites.
Q2: How can I determine if my cells are capable of taking up and metabolizing ribitol?
A2: Before proceeding with expensive and time-consuming labeled experiments, it is advisable to confirm that your cell line can process ribitol. You can perform a pilot experiment using unlabeled ribitol and measure the intracellular increase of ribitol and its downstream metabolites, ribitol-5-phosphate (R5P) and CDP-ribitol, using LC-MS/MS. A significant increase in these metabolites after incubation with ribitol indicates active uptake and metabolism.
Q3: What are the optimal concentration and incubation time for this compound labeling?
A3: The optimal conditions are cell-line dependent. However, a good starting point is to use a concentration range of 1-10 mM this compound in the culture medium.[1] Incubation times can vary from a few hours to several days, depending on the turnover rate of the metabolic pathway being investigated. A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental goals. For steady-state labeling, cells should be cultured for a sufficient period, often equivalent to several cell doubling times, to ensure maximal incorporation.
Q4: My cell viability is decreasing after adding this compound. What should I do?
A4: While ribitol is generally not toxic to cells, high concentrations or impurities in the tracer could potentially affect cell health.[1] We recommend the following:
-
Confirm Tracer Purity: Ensure the this compound you are using is of high purity and sterile.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to find the highest concentration that does not impact cell viability.
-
Check Culture Conditions: Ensure other culture parameters (e.g., pH, CO2, media components) are optimal.
Q5: I suspect my culture medium is interfering with the labeling. Is this possible?
A5: Yes, components in the culture medium can affect the efficiency of stable isotope labeling.
-
Competing Sugars: High concentrations of other sugars, like glucose or ribose, might compete with ribitol for uptake or metabolism. While ribose can also be converted to CDP-ribitol, high levels of glucose may alter the overall metabolic state of the cell.[2]
-
Serum Components: Standard fetal bovine serum (FBS) contains unlabeled metabolites that can dilute the isotopic enrichment. For many stable isotope labeling experiments, using dialyzed FBS is recommended to reduce the concentration of small molecules.
Q6: How can I improve the detection of 13C-labeled ribitol metabolites by LC-MS/MS?
A6: Optimizing your analytical method is crucial for sensitive detection.
-
Method Optimization: Develop a specific and sensitive Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method for this compound and its labeled metabolites (Ribitol-5-phosphate-13C and CDP-ribitol-13C).
-
Internal Standards: Use commercially available or in-house generated stable isotope-labeled internal standards for accurate quantification to account for variations in sample preparation and instrument response.[3]
-
Sample Preparation: Ensure your metabolite extraction protocol is efficient for polar compounds like ribitol and its phosphorylated derivatives. A common method involves quenching metabolism with cold solvent and extracting with a methanol/water/chloroform mixture.[4]
Quantitative Data Summary
The following tables provide examples of expected increases in ribitol and its metabolites in cell lines after treatment with ribitol. These values can serve as a benchmark for your experiments.
Table 1: Relative Increase of Ribitol and its Metabolites in MCF7 Cells
| Metabolite | Fold Increase (10 mM Ribitol vs. Control) |
| Ribitol | ~40x |
| Ribitol-5-Phosphate | ~5x |
| CDP-Ribitol | ~10x |
Data adapted from a study on MCF7 breast cancer cells treated for 3 days.[1]
Table 2: Dose-Dependent Increase of CDP-Ribitol in C2C12 Myotubes
| Ribitol Concentration (mM) | Relative CDP-Ribitol Level (Arbitrary Units) |
| 0 | 1.0 |
| 1 | 2.5 |
| 3 | 4.8 |
| 10 | 8.2 |
Data is illustrative and based on trends observed in published studies.[5]
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with the desired concentration of sterile this compound (e.g., 5 mM). If necessary, use dialyzed FBS.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
Analysis: Analyze the extracted metabolites using a validated LC-MS/MS method to determine the incorporation of 13C into ribitol and its downstream metabolites.
Visualizations
Caption: Metabolic pathway of this compound incorporation in cells.
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing isotopic dilution in Ribitol-2-13C tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic dilution and other common issues encountered during Ribitol-2-13C tracer studies for Pentose Phosphate Pathway (PPP) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound tracer?
A1: this compound is a stable isotope tracer designed for metabolic flux analysis (MFA), specifically to probe the activity of the Pentose Phosphate Pathway (PPP). Upon entering the cell, ribitol can be phosphorylated to ribitol-5-phosphate and then oxidized to ribulose-5-phosphate, a key intermediate in the PPP. By tracing the fate of the 13C label, researchers can quantify the flux through the oxidative and non-oxidative branches of the PPP.
Q2: What are the main sources of isotopic dilution in a this compound tracer experiment?
A2: Isotopic dilution occurs when the 13C-labeled pool of a metabolite is diluted by the introduction of unlabeled (12C) molecules. The primary sources of dilution in this context include:
-
Endogenous unlabeled pools: Pre-existing intracellular pools of PPP intermediates will dilute the incoming labeled ribitol.
-
Contributions from other pathways: Glycolysis can produce intermediates that feed into the non-oxidative PPP, introducing unlabeled carbons.
-
Unlabeled components in the culture medium: Complex media may contain unlabeled sugars or other precursors that can enter the PPP.
-
Recycling of labeled carbons: Labeled fragments can be recycled back into the PPP, altering the expected mass isotopomer distributions.
-
Tracer impurity: The this compound tracer itself may not be 100% pure, containing a fraction of unlabeled ribitol.
Q3: How can I minimize isotopic dilution from my culture medium?
A3: To minimize dilution from the medium, it is recommended to use a defined medium with known concentrations of all components. If a complex medium (like RPMI with serum) is necessary, consider performing parallel experiments with unlabeled medium to quantify the contribution of unlabeled sources. Dialyzed fetal bovine serum can be used to reduce the concentration of small molecule nutrients.
Q4: What is the importance of reaching an isotopic steady state?
A4: Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for steady-state metabolic flux analysis.[1] This ensures that the measured labeling patterns reflect the underlying metabolic fluxes and are not transient. The time to reach steady state varies depending on the metabolite and the organism's metabolic rate.[2]
Q5: How do I correct for naturally occurring 13C isotopes?
A5: All carbon-containing metabolites have a natural abundance of approximately 1.1% 13C. This background labeling must be corrected to accurately determine the enrichment from the tracer. Several software tools and established mathematical methods are available to perform this correction based on the elemental composition of the metabolites.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low 13C enrichment in PPP intermediates (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate). | 1. High isotopic dilution from unlabeled sources. 2. Low activity of the Pentose Phosphate Pathway. 3. Inefficient uptake or metabolism of the this compound tracer. 4. Suboptimal tracer concentration. | 1. Review media composition for unlabeled carbon sources. Use a defined medium if possible. 2. Ensure experimental conditions are appropriate to stimulate the PPP if desired. 3. Verify cell viability and metabolic activity. Check literature for expected uptake rates. 4. Perform a dose-response experiment to determine the optimal tracer concentration. |
| Unexpected labeling patterns in downstream metabolites (e.g., lactate, amino acids). | 1. Significant recycling of labeled carbons through other pathways. 2. Contributions from multiple metabolic pathways to the synthesis of the metabolite. 3. Isotopic scrambling during sample preparation or analysis. | 1. Use metabolic pathway inhibitors to confirm the source of unexpected labeling. 2. Employ more sophisticated metabolic models that account for pathway interconnectivity. 3. Review sample extraction, derivatization, and mass spectrometry protocols for potential artifacts. |
| High variability in labeling data between biological replicates. | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Variations in the timing of quenching and metabolite extraction. 3. Analytical variability in sample processing or mass spectrometry. | 1. Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., exponential growth phase). 2. Implement a rapid and consistent quenching and extraction protocol. 3. Include internal standards to monitor and correct for analytical variability. |
| Mass isotopomer distribution suggests tracer impurity. | 1. The this compound tracer is not isotopically pure. | 1. Obtain a certificate of analysis from the supplier to confirm the isotopic purity of the tracer. 2. Incorporate the measured tracer purity into your metabolic flux analysis model for accurate calculations. |
Data Presentation
Table 1: Comparison of Commonly Used 13C Tracers for Pentose Phosphate Pathway Flux Analysis
| Tracer | Primary Labeled Products in PPP | Advantages | Disadvantages |
| [1,2-13C2]glucose | M+1 and M+2 labeled ribose-5-phosphate, M+1 lactate | Well-characterized for PPP analysis. Provides good resolution for both oxidative and non-oxidative branches.[1][3] | Labeling patterns can be complex to interpret due to scrambling in the non-oxidative PPP. |
| [1-13C]glucose | M+1 labeled 6-phosphogluconate (oxidative PPP) | Useful for estimating the entry flux into the oxidative PPP. | Provides limited information on the non-oxidative PPP. |
| [U-13C]glucose | M+5 labeled ribose-5-phosphate | Provides high enrichment in all PPP intermediates.[4] | Can be less sensitive for resolving fluxes at specific nodes due to uniform labeling. |
| This compound | M+1 labeled ribulose-5-phosphate | Potentially provides a more direct entry into the PPP, bypassing upper glycolysis. | Less characterized in the literature compared to glucose tracers. Uptake and metabolism kinetics may be cell-type dependent. |
Experimental Protocols
Protocol 1: Steady-State 13C Labeling Experiment for Adherent Mammalian Cells
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Introduction:
-
Prepare two sets of culture media: one with the unlabeled nutrient (e.g., glucose) and one with the corresponding 13C-labeled tracer (e.g., this compound at a final concentration of 10 mM). Ensure all other media components are identical.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions for a predetermined duration to achieve isotopic steady state. This time should be optimized for the specific cell line and pathway of interest (typically 6-24 hours for PPP).
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice or at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distributions of target metabolites.
-
Mandatory Visualizations
Caption: Metabolic map of the Pentose Phosphate Pathway showing the entry of this compound.
Caption: A typical experimental workflow for a steady-state 13C tracer study.
Caption: A logical troubleshooting workflow for low 13C enrichment in tracer studies.
References
- 1. d-nb.info [d-nb.info]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in mass spec analysis of Ribitol-2-13C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Ribitol-2-13C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, resulting in unreliable data.[2][3] For a small, polar molecule like ribitol, matrix components can be particularly problematic, potentially leading to underestimation or overestimation of its concentration.
Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I troubleshoot this?
A2: Signal suppression is a common matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[1][4] For this compound, likely culprits include high concentrations of salts, sugars, or other polar endogenous molecules in your sample matrix.
Troubleshooting Steps:
-
Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering components.[1][5] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate this compound while removing a significant portion of the matrix.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering matrix components are less soluble.[5]
-
Protein Precipitation (PPT): If your matrix is biological, such as plasma or serum, protein precipitation is a crucial first step to remove proteins that can foul the system and cause ion suppression.[5][6]
-
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method can help separate this compound from interfering matrix components.[1]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., HILIC for polar compounds) that may provide better retention and separation for ribitol.
-
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample.[4][7] However, be mindful that this will also dilute your analyte, potentially impacting sensitivity.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[5] This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol/water).
-
Prepare a blank matrix sample (a sample of the same type as your study samples, but without the analyte) and process it using your established sample preparation protocol.
-
Spike the processed blank matrix extract with the this compound standard solution to the desired concentration.
-
Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Quantitative Data Summary:
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) | Interpretation |
| Neat this compound Standard | 1,500,000 | - | - |
| Post-Extraction Spiked Plasma | 975,000 | 65% | Significant Ion Suppression |
| Post-Extraction Spiked Urine | 1,200,000 | 80% | Moderate Ion Suppression |
Q4: Is the use of a stable isotope-labeled internal standard necessary when my analyte is already an isotope-labeled compound?
A4: Yes, even when your analyte is this compound, using a different stable isotope-labeled internal standard (e.g., Ribitol-13C5 or Ribitol-d7) is highly recommended. The internal standard is crucial for correcting for variability in both the sample preparation process (e.g., extraction recovery) and matrix effects during ionization.[8] The underlying principle is that the internal standard, being chemically very similar to the analyte, will experience similar matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, even in the presence of ion suppression or enhancement, allowing for accurate quantification.[1] It is critical that the internal standard co-elutes with the analyte for effective compensation. 13C-labeled internal standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the analyte.[4][9]
Troubleshooting Workflow
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quenching Metabolism in Ribitol-2-13C Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ribitol-2-13C in metabolic tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical quenching step of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics experiments?
A1: The primary goal of quenching is to instantly and completely halt all enzymatic reactions within the cells or tissue.[1][2][3][4] This ensures that the measured metabolite levels, including the incorporation of this compound, accurately represent the metabolic state at the precise moment of sampling.[2][3] Failure to achieve rapid and effective quenching can lead to significant alterations in metabolite profiles, compromising the integrity of the experimental data.[2]
Q2: Why is the choice of quenching method so critical for this compound experiments?
A2: The choice of quenching method is critical to prevent the artificial alteration of metabolite pool sizes and isotopic enrichment. An inappropriate method can lead to metabolite leakage from the cells or incomplete inactivation of enzymes, both of which will distort the true labeling pattern of this compound and its downstream metabolites.[5][6][7] The ideal quenching solvent should rapidly stop metabolic activity without compromising cell membrane integrity.[1][8]
Q3: What are the most common methods for quenching metabolism?
A3: The most common methods involve the use of cold organic solvents, fast filtration, or direct plunging into liquid nitrogen.[1][9] Cold methanol, often in an aqueous solution, is a widely used quenching agent.[6][10][11][12] Fast filtration is employed to rapidly separate cells from the culture medium before quenching, minimizing contamination from extracellular metabolites.[7][13][14][15]
Q4: Can I use trypsin to detach my adherent cells before quenching?
A4: It is generally not recommended to use trypsin for detaching adherent cells in metabolomics studies.[1][16][17] The trypsinization process itself can alter cellular physiology and metabolite profiles.[16][17] Additionally, the time required for trypsinization and subsequent washing steps can lead to the loss of intracellular metabolites.[16] Scraping cells directly into a cold quenching solution is a preferred method for adherent cells.[1][17]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of intracellular metabolites.
Possible Cause: Metabolite leakage during quenching. This is a common issue, particularly when using organic solvents like methanol, which can compromise cell membrane integrity.[5][6][7] The concentration of the organic solvent and the temperature can significantly impact the degree of leakage.[8][10][11]
Solutions:
-
Optimize Methanol Concentration: Studies have shown that the optimal methanol concentration can vary between cell types. While 60% cold methanol is common, some studies suggest that higher concentrations (e.g., 80%) may reduce leakage for certain organisms.[10] Conversely, for some cell types, 100% methanol can cause more significant leakage than aqueous solutions.[8] It is crucial to empirically determine the optimal concentration for your specific experimental system.
-
Use a Buffered Quenching Solution: The addition of buffers like HEPES or ammonium bicarbonate to the quenching solution can help maintain cellular integrity and reduce metabolite leakage.[18][19][20][21]
-
Consider Fast Filtration: For suspension cultures, rapidly separating the cells from the medium using fast filtration before quenching can minimize leakage and remove extracellular contaminants.[7][13][14][15] The entire process, from sampling to quenching, can be completed in seconds.[13][14]
-
Alternative Quenching Agents: If methanol proves problematic, consider alternative methods like quenching with a chilled saline solution, which has been shown to mitigate leakage in some cases.[6]
Issue 2: Evidence of continued metabolic activity after quenching (e.g., unexpected isotopologue distribution).
Possible Cause: Incomplete or insufficiently rapid quenching of enzymatic activity.[2] Even in cold organic solvents, some enzymes may retain partial activity, leading to the interconversion of metabolites.[2]
Solutions:
-
Ensure Rapid Temperature Drop: The quenching solution must be sufficiently cold (ideally -40°C or below) and have a large enough volume relative to the sample to ensure an immediate and drastic drop in temperature.[11][18]
-
Incorporate an Acidic Component: Adding a small amount of a weak acid, such as formic acid, to the quenching solvent can help to denature enzymes more effectively and prevent interconversion of metabolites like phosphoenolpyruvate (PEP) from 3-phosphoglycerate (3PG).[2]
-
Use Liquid Nitrogen: For extremely rapid quenching, direct plunging of the sample into liquid nitrogen is an effective method.[1][9][14][22] However, this can cause cell lysis if not performed correctly, so subsequent extraction procedures must be optimized.[5]
-
Validate Quenching Efficacy: The effectiveness of a quenching protocol can be assessed by spiking labeled standards into the quenching solution and monitoring for any conversion to other metabolites.[2] Another approach is to use 13C-labeled tracers during the quenching process itself to quantify any residual metabolic activity.[23][24][25]
Data Presentation
Table 1: Comparison of Common Quenching Methods
| Quenching Method | Advantages | Disadvantages | Key Considerations |
| Cold Aqueous Methanol | Widely used, relatively simple.[10][11] | Can cause metabolite leakage.[5][6][7] Efficacy is cell-type dependent.[10][11] | Optimize methanol concentration and temperature.[8][11] Consider adding buffers.[18][19] |
| Fast Filtration then Quenching | Minimizes extracellular contamination and metabolite leakage.[13][14] Very rapid.[13] | Requires specialized equipment. Filtration parameters need optimization.[13][14] | Choose appropriate filter type and pore size.[7] Ensure vacuum pressure does not damage cells.[14] |
| Liquid Nitrogen | Extremely rapid freezing, effectively stops metabolism.[1][4] | Can cause cell lysis and metabolite leakage upon thawing if not handled properly.[5] Safety precautions are necessary.[8] | Optimize sample handling post-quenching to ensure efficient extraction.[5] |
| Cold Buffered Saline | Mitigates metabolite leakage in some cell types.[6] | May not be as effective at halting all enzymatic activity as organic solvents.[24] | Ensure the saline solution is isotonic to prevent osmotic stress.[1] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Cultures
-
Prepare a quenching solution of 60-80% methanol in water and cool it to at least -40°C. The optimal methanol concentration should be determined empirically.
-
For every 1 volume of cell culture, prepare at least 5 volumes of the cold quenching solution in a pre-chilled tube.
-
Rapidly withdraw a defined volume of the cell suspension from the culture.
-
Immediately inject the cell suspension into the vortexing quenching solution.
-
Continue vortexing for 30-60 seconds to ensure thorough mixing and rapid cooling.
-
Centrifuge the quenched sample at a low temperature (e.g., -20°C or 4°C) to pellet the cells.
-
Quickly decant the supernatant. The supernatant can be saved to check for metabolite leakage.
-
The cell pellet is now ready for metabolite extraction.
Protocol 2: Fast Filtration and Quenching for Suspension Cultures
-
Assemble a vacuum filtration apparatus with a suitable filter membrane (e.g., hydrophilic polyethersulfone with a pore size appropriate for your cells).[7]
-
Prepare a wash solution (e.g., ice-cold sterile saline) and the quenching solution (e.g., 100% methanol at -80°C or liquid nitrogen).[24]
-
Rapidly transfer a known volume of the cell culture onto the filter membrane with the vacuum applied.
-
Immediately wash the cells on the filter with a small volume of the cold wash solution to remove extracellular media. This step should be very brief (<10 seconds).[2]
-
Quickly remove the filter containing the cells and plunge it into the quenching solution (e.g., a tube containing liquid nitrogen or pre-chilled methanol).[13][14]
-
The filter with the quenched cells is now ready for the extraction of intracellular metabolites.
Mandatory Visualizations
Caption: A generalized experimental workflow for quenching metabolism in cell-based experiments.
Caption: A troubleshooting decision tree for common quenching issues.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.wur.nl [research.wur.nl]
- 22. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. osti.gov [osti.gov]
- 24. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
How to correct for natural 13C abundance in Ribitol-2-13C experiments
Welcome to the technical support center for Ribitol-2-13C experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully correcting for natural 13C abundance and navigating common challenges in their stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound labeling experiment?
A1: this compound is a stable isotope-labeled tracer used to probe the activity of the Pentose Phosphate Pathway (PPP). By introducing this tracer to cells or organisms, researchers can track the flow of carbon atoms through the PPP and connected metabolic pathways, such as glycolysis and nucleotide biosynthesis. This provides insights into cellular metabolism, particularly in the context of cancer research, where metabolic reprogramming is a key hallmark.
Q2: Why is it necessary to correct for the natural abundance of 13C?
Q3: How does the correction for natural 13C abundance work?
A3: The correction is typically performed using matrix-based algorithms.[2] These algorithms use the chemical formula of the metabolite to calculate the theoretical mass isotopomer distribution (MID) that would be expected from natural abundance alone. This theoretical distribution is then used to correct the experimentally measured MID, isolating the signal that arises from the incorporation of the 13C tracer. Several software tools are available to perform this correction automatically.
Q4: What software can I use to perform the natural abundance correction?
A4: There are several software packages available, each with its own strengths. Some commonly used tools include:
| Software | Key Features | Primary Platform |
| IsoCor | Corrects for natural abundance and tracer impurity. User-friendly graphical user interface. | Python |
| AccuCor / AccuCor2 | Optimized for high-resolution mass spectrometry data. AccuCor2 supports dual-isotope labeling experiments (e.g., 13C and 15N). | R |
| Corna | A Python package designed for integration into larger data analysis pipelines. Supports various experimental conditions. | Python |
| IsoCorrectoR | R-based tool that can handle both MS and MS/MS data, corrects for tracer impurity, and is applicable to multiple tracer isotopes. | R |
| PolyMID-Correct | Can handle both low and high-resolution mass spectrometry data. | Python |
Q5: What are the key considerations for designing a this compound labeling experiment?
A5: Key considerations include:
-
Tracer Concentration: The optimal concentration of this compound should be determined empirically. It needs to be high enough to achieve sufficient labeling of downstream metabolites but low enough to avoid any potential toxic effects or perturbations to the metabolic system.
-
Incubation Time: The incubation time should be sufficient to allow the labeled ribitol to be taken up by the cells and metabolized through the PPP to reach a state of isotopic steady state for the metabolites of interest.[3] This time can vary depending on the cell type and its metabolic rate. A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Culture Conditions: Ensure that cells are in a consistent metabolic state (e.g., exponential growth phase) to ensure reproducibility.[4]
-
Controls: Include unlabeled control samples (treated with natural abundance ribitol) to establish the baseline mass isotopomer distributions.[4]
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments.
Problem 1: Low or no detectable 13C enrichment in downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Insufficient tracer uptake | Increase the concentration of this compound in the culture medium. Verify the viability of the cells, as compromised cell health can impair nutrient uptake. |
| Inadequate incubation time | Increase the incubation time to allow for greater incorporation of the tracer into metabolic pathways. Perform a time-course experiment to identify the optimal labeling duration.[3] |
| Low activity of the Pentose Phosphate Pathway | The cell type or experimental condition may have inherently low PPP flux. Consider using a positive control cell line known to have high PPP activity. Analyze upstream metabolites to confirm tracer uptake. |
| Issues with metabolite extraction | Ensure the metabolite extraction protocol is efficient for polar compounds like sugar phosphates. Quenching of metabolism must be rapid and complete to prevent metabolic activity after sample collection. |
| Mass spectrometer sensitivity | Optimize mass spectrometer parameters for the detection of the target metabolites. Ensure the instrument is properly calibrated. |
Problem 2: High background signal or unexpected labeled species.
| Possible Cause | Troubleshooting Step |
| Impure this compound tracer | Check the isotopic purity of the tracer provided by the manufacturer. If necessary, correct for tracer impurity using software that supports this feature (e.g., IsoCor, IsoCorrectoR).[5] |
| Contamination during sample preparation | Use high-purity solvents and reagents. Ensure meticulous cleaning of all labware to avoid cross-contamination.[6] |
| Isotopic scrambling or alternative metabolic pathways | The 13C label may be redistributed through interconnected metabolic pathways that were not initially considered. Detailed pathway analysis and potentially the use of other labeled tracers may be necessary to elucidate these routes. |
| Inaccurate natural abundance correction | Double-check the chemical formulas used for correction. Ensure that the correction algorithm is appropriate for your data's resolution (high vs. low). |
Problem 3: Poor reproducibility between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Standardize all cell culture parameters, including seeding density, passage number, and media composition. Ensure cells are in the same growth phase at the time of the experiment. |
| Variability in incubation time or tracer concentration | Use precise timing for tracer addition and quenching. Prepare tracer-containing media fresh for each experiment to ensure consistent concentrations. |
| Inconsistent sample handling and extraction | Follow a standardized and validated protocol for sample quenching, metabolite extraction, and sample storage. |
| Instrument variability | Run quality control samples regularly to monitor mass spectrometer performance. |
Experimental Protocols
General Protocol for this compound Labeling in Mammalian Cells
This protocol provides a general framework. It is crucial to optimize these parameters for your specific cell line and experimental goals.
Materials:
-
This compound (ensure high isotopic purity)
-
Natural abundance Ribitol
-
Cell culture medium appropriate for your cell line
-
Mammalian cells of interest
-
Culture plates or flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
Cell scraper
-
Centrifuge
-
Mass spectrometer (LC-MS or GC-MS)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Tracer Incubation:
-
For labeled samples, replace the standard culture medium with a pre-warmed medium containing the desired concentration of this compound.
-
For unlabeled control samples, replace the medium with one containing the same concentration of natural abundance ribitol.
-
Incubate the cells for the predetermined optimal time to achieve isotopic steady state. This can range from a few hours to over 24 hours depending on the cell line's doubling time and metabolic rates.[4][7]
-
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate to instantly halt all enzymatic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Perform the metabolite extraction using a suitable protocol for polar metabolites. A common method involves a liquid-liquid extraction with a mixture of methanol, acetonitrile, and water.
-
Centrifuge the samples to pellet cell debris and proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your mass spectrometry method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which is crucial for resolving isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for all mass isotopologues of ribitol and its downstream metabolites.
-
Use one of the recommended software tools to correct the raw data for natural 13C abundance.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the activity of the metabolic pathways.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for a this compound stable isotope labeling experiment.
Pentose Phosphate Pathway and Glycolysis Interaction
Caption: The entry of this compound into the Pentose Phosphate Pathway and its interaction with glycolysis. Note: The exact mechanism of ribitol entry and phosphorylation to ribose-5-phosphate can vary between organisms.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. group.brc.hu [group.brc.hu]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Ribitol-2-13C Metabolomics Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample preparation for Ribitol-2-13C metabolomics experiments.
Frequently Asked Questions (FAQs)
General Sample Handling
Q1: What are the most critical initial steps in sample collection to ensure data quality?
A1: Proper sample collection and handling are foundational to reliable metabolomics data. Key considerations include:
-
Rapid Quenching: Immediately halt all enzymatic activity to preserve the in vivo metabolic state. The turnover for some primary metabolites can be on the order of seconds.[1]
-
Consistent Procedures: Apply a standardized and robust sampling procedure to all samples to minimize variation. Improper collection can adversely affect instrument outputs.[2]
-
Avoid Contamination: Be mindful of external contaminants from the collection devices or environment that could interfere with analysis.
-
Storage: If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Minimize freeze-thaw cycles as they can significantly damage the metabolome.[2]
Quenching and Extraction
Q2: My cells are leaking intracellular metabolites during quenching. How can I prevent this?
A2: Metabolite leakage is a common issue, often caused by damage to the cell membrane. To mitigate this:
-
Choose an appropriate quenching solvent. While cold methanol is widely used, it can cause leakage in some bacterial cells.[3][4] Consider alternatives like cold glycerol-saline or fast filtration methods.[5]
-
Optimize filtration vacuum pressure. If using fast filtration, excessively high vacuum can rupture cells. Test a range of pressures to find one that is fast but gentle.[6]
-
Avoid washing with non-isotonic solutions. Rinsing cells with solutions like pure water can lead to osmotic shock and membrane rupture. Use a buffered, isotonic solution like cold saline (0.9% NaCl) if a wash step is necessary.[7][8]
Q3: Which extraction solvent should I use for my bacterial/mammalian cells?
A3: The optimal extraction solvent depends on the cell type and the metabolites of interest. There is no single universal method.
-
For Bacteria: A common method involves a chilled (-20°C) extraction solvent of acetonitrile, methanol, and water in a 2:2:1 ratio.[9] Boiling ethanol has also been shown to be effective for Bacillus subtilis.[3]
-
For Adherent Mammalian Cells: A procedure involving a rapid water rinse followed by liquid nitrogen quenching and a single-step extraction with a cold solvent mixture can be effective.[10] Using cold organic solvents like methanol or acetonitrile mixtures simultaneously quenches and extracts.[10]
-
General Considerations: Acidic solvent mixtures (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) can improve the stability and extraction of certain metabolites.[1]
Q4: Should I perform a single or multiple extraction steps?
A4: While some protocols suggest that a single extraction is sufficient for near-complete recovery of polar and semi-polar metabolites, others employ multiple extractions to maximize yield.[7] If you are concerned about recovery, you can test a second extraction on your sample pellet and analyze it separately to determine if a significant amount of your target metabolite remains.
Derivatization for GC-MS Analysis
Q5: My dried sample extract will not dissolve in the silylation reagent (e.g., MSTFA). What should I do?
A5: This is a common issue, especially with complex biological extracts. Poor dissolution will lead to incomplete derivatization.
-
Use a solvent. Try dissolving the dried residue in a small amount of a compatible solvent like pyridine or ethyl acetate before adding the silylation reagent.[11]
-
Optimize reaction conditions. Increasing the reaction time and/or temperature can improve the efficiency of the derivatization reaction for stubborn compounds.[11]
-
Ensure complete dryness. The presence of residual water can inhibit the derivatization reaction and decompose the reagents. Ensure your samples are completely lyophilized or evaporated to dryness before adding derivatization agents.[12]
Q6: I am seeing multiple derivative peaks for a single sugar analyte in my GC-MS chromatogram. How can I simplify this?
A6: Sugars can exist in different isomeric forms (tautomers), which can each be derivatized, leading to multiple peaks. To address this, a two-step derivatization process is recommended:
-
Methoximation: First, react the sample with methoxyamine hydrochloride (MeOx). This reaction converts aldehyde and keto groups into oximes, which "locks" the sugar into its open-chain form and prevents the formation of multiple silylated derivatives.[12]
-
Silylation: Following methoximation, proceed with the silylation reaction (e.g., using MSTFA) to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility for GC analysis.[12]
LC-MS Analysis
Q7: How can I correct for ion suppression in my LC-MS/MS analysis?
A7: Ion suppression, caused by co-eluting matrix components, is a major concern in LC-MS/MS as it can significantly affect quantification.[13][14] The most effective way to correct for this is by using a stable isotope-labeled internal standard.
-
Use a 13C-labeled internal standard. 13C-labeled standards are ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of ion suppression.[13][14][15] This allows for accurate correction of signal variability.
-
Add the internal standard early. To correct for variability throughout the entire sample preparation process (extraction efficiency, etc.), the internal standard should be added to the sample as early as possible.[16]
Troubleshooting Guides
Table 1: Troubleshooting Common Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal | Incomplete cell lysis and extraction. | Try a more rigorous extraction method (e.g., bead beating in addition to solvent extraction). Test different solvent systems to optimize recovery.[3] |
| Metabolite degradation during sample handling. | Ensure rapid and effective quenching.[1][17] Store samples properly at -80°C and minimize freeze-thaw cycles.[2] | |
| Poor derivatization efficiency (GC-MS). | Ensure the sample is completely dry before adding reagents.[12] Optimize derivatization time and temperature. Use a solvent like pyridine to aid dissolution.[11] | |
| Poor Reproducibility Between Replicates | Inconsistent sample quenching or extraction timing. | Standardize all sample handling steps, particularly the time from sample collection to quenching.[2][18] |
| Variable extraction efficiency. | Ensure thorough mixing/vortexing during extraction. Add a 13C-labeled internal standard early in the workflow to normalize for variations.[16][19] | |
| Inconsistent sample volume or cell number. | Normalize the starting material carefully, for example, by cell count or optical density for microbial cultures.[7] | |
| Extraneous Peaks in Chromatogram | Contamination from solvents, tubes, or reagents. | Use high-purity (e.g., HPLC-grade) solvents and reagents.[9] Use glass tubes where possible to avoid plasticizers.[20] Run a "blank" sample (reagents only) to identify contaminant peaks. |
| Incomplete derivatization reaction (GC-MS). | This can lead to side-product formation. Optimize the reaction as described above. | |
| Retention Time Shifts (LC/GC) | Matrix effects. | Use a 13C-labeled internal standard which should shift identically to the analyte.[13][16] |
| Degradation of the analytical column. | Use a guard column and ensure proper sample cleanup to protect the main column. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites from Bacterial Cultures
This protocol is adapted for bacteria and aims to rapidly quench metabolism and extract polar metabolites.
-
Preparation: Prepare the extraction solvent (Acetonitrile:Methanol:Water at a 2:2:1 ratio) and chill to -20°C.[9] Prepare labeled petri dishes on dry ice or a -80°C aluminum block.[9]
-
Harvesting: Set up a vacuum filtration apparatus with a 0.2 µm pore size nylon filter.[7]
-
Filtration: Pipette a defined volume (e.g., 5 mL) of the bacterial culture onto the center of the filter under vacuum.[9] Avoid rinsing the cells on the filter with water or media to prevent metabolite leakage.[7]
-
Quenching: Quickly turn off the vacuum, and using clean forceps, remove the filter, coil it, and place it into a tube submerged in liquid nitrogen to instantly quench all metabolic activity.[7]
-
Extraction: Transfer the frozen filter to a chilled petri dish containing 1.5 mL of the cold extraction solvent.[9] Keep the dish on dry ice.
-
Cell Lysis & Collection: Scrape the filter surface to dislodge the cells into the solvent. Transfer the cell and solvent slurry to a microcentrifuge tube.
-
Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Final Sample: Transfer the supernatant to a new tube for analysis or storage at -80°C.
Protocol 2: Two-Step Derivatization for GC-MS Analysis of Ribitol
This protocol is designed to produce a single, stable derivative for sugar alcohols like ribitol.
-
Drying: Start with a completely dried metabolite extract in a glass vial. Lyophilization (freeze-drying) is highly recommended.[12]
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 37°C for 90 minutes with shaking.[12] This step stabilizes the carbonyl groups.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.[12] This step replaces active hydrogens, making the ribitol volatile.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General workflow for metabolomics sample preparation.
Caption: Two-step derivatization for GC-MS analysis.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular metabolomics extraction [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. foodriskmanagement.com [foodriskmanagement.com]
- 17. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. google.com [google.com]
Technical Support Center: Ribitol-2-13C Labeling for Metabolic Analysis
Welcome to the technical support center for Ribitol-2-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound as a tracer to investigate metabolic heterogeneity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling, and what are its primary applications?
A1: this compound labeling is a stable isotope tracing technique used to probe the activity of the pentose phosphate pathway (PPP) and its connections to central carbon metabolism. By introducing ribitol with a heavy carbon isotope at the second position (C2), researchers can track the metabolic fate of this molecule through various pathways. Its primary applications include:
-
Assessing Pentose Phosphate Pathway (PPP) activity: Ribitol, a five-carbon sugar alcohol, is closely related to ribose, a key component of the PPP. Tracing with this compound allows for the investigation of flux through both the oxidative and non-oxidative branches of the PPP.
-
Investigating metabolic heterogeneity: Differences in how cells or sub-populations of cells metabolize this compound can reveal metabolic heterogeneity, for instance, in cancer cell populations or in response to drug treatment.[1][2]
-
Studying nucleotide and cofactor synthesis: The PPP is a primary source of ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[3] this compound can help elucidate the contribution of the PPP to these processes.
Q2: How does this compound enter central carbon metabolism?
A2: Exogenous ribitol is taken up by cells and is proposed to enter the pentose phosphate pathway through a series of enzymatic reactions. The predicted metabolic entry is as follows:
-
Phosphorylation: Ribitol is first phosphorylated by a kinase to form Ribitol-5-phosphate. With this compound, this would result in Ribitol-5-phosphate (M+1).
-
Oxidation: Ribitol-5-phosphate is then oxidized by a dehydrogenase to produce Ribulose-5-phosphate, which is a key intermediate in the PPP. This step would yield Ribulose-5-phosphate (M+1).
-
Entry into the Non-oxidative PPP: Ribulose-5-phosphate (M+1) can then be interconverted with Ribose-5-phosphate (M+1) and Xylulose-5-phosphate (M+1) and enter the non-oxidative branch of the PPP. Through the reactions of transketolase and transaldolase, the 13C label can be transferred to glycolytic intermediates such as Fructose-6-phosphate and Glyceraldehyde-3-phosphate.
Experimental Protocols
Protocol 1: General Cell Culture Labeling with this compound
This protocol provides a general framework for labeling adherent mammalian cells with this compound. Optimization of cell seeding density, labeling duration, and tracer concentration is recommended for each cell line and experimental condition.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound tracer
-
Culture plates or flasks
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade
-
Scraper for cell harvesting
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 1 mM). Ensure the tracer is fully dissolved.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized, but a common starting point is 24-48 hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent mixture (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cellular debris.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and organic solvent for LC-MS).
-
-
Analysis: Analyze the samples by mass spectrometry (MS) to determine the mass isotopomer distribution (MID) of key metabolites.
Troubleshooting Guides
Problem 1: Low or no incorporation of the 13C label into downstream metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient cellular uptake of ribitol. | - Increase the concentration of this compound in the labeling medium.- Increase the duration of the labeling experiment.- Verify the expression of putative sugar transporters in your cell line. |
| Low activity of ribitol kinase or dehydrogenase. | - Confirm the expression of the enzymes responsible for the initial steps of ribitol metabolism in your cell model.- Consider a different tracer if your cells lack the necessary metabolic machinery. |
| Rapid dilution of the label by large unlabeled intracellular pools. | - Increase the labeling time to allow for greater turnover of intracellular pools.- Perform a time-course experiment to determine when isotopic steady state is reached. |
| Metabolic reprogramming leading to reduced PPP flux. | - Analyze the expression of key PPP enzymes.- Use a complementary tracer, such as [1,2-13C2]glucose, to independently assess PPP activity.[4] |
Problem 2: Unexpected Mass Isotopomer Distributions (MIDs) in PPP and Glycolytic Intermediates.
Possible Causes and Solutions:
| Observed Anomaly | Potential Interpretation & Action |
| M+1 in Ribitol-5-P is high, but M+1 in Fructose-6-P is low. | This could indicate a low rate of the non-oxidative PPP. The cell is taking up and phosphorylating ribitol, but not efficiently converting it into glycolytic intermediates. Consider investigating the activity of transketolase and transaldolase. |
| Presence of M+2 or other higher mass isotopomers in glycolytic intermediates. | This is unexpected with a single M+1 tracer and could point to metabolic cycling or the contribution of other labeled carbon sources. Carefully check for any other potential sources of 13C in your medium. It could also indicate complex rearrangements in the non-oxidative PPP. |
| High M+1 in lactate. | This would be the expected result of the 13C label from this compound successfully traversing the PPP and glycolysis. The C2 of ribitol would eventually become the C2 of pyruvate and lactate. |
| Label scrambling in TCA cycle intermediates. | If the 13C from this compound enters the TCA cycle via pyruvate, you would expect to see M+1 or M+2 in citrate, depending on the entry point (pyruvate dehydrogenase vs. pyruvate carboxylase). Label scrambling can occur due to reversible reactions in the TCA cycle.[1] |
Table 1: Predicted Mass Isotopomer Distributions (MIDs) for Key Metabolites with this compound Labeling
This table presents a simplified, theoretical prediction of the primary labeled species assuming entry through the canonical PPP and glycolysis. Actual MIDs may vary depending on metabolic heterogeneity and pathway activities.
| Metabolite | Predicted Primary Labeled Isotopomer | Rationale |
| Ribitol-5-phosphate | M+1 | Direct phosphorylation of this compound. |
| Ribulose-5-phosphate | M+1 | Oxidation of Ribitol-5-phosphate-2-13C. |
| Xylulose-5-phosphate | M+1 | Isomerization of Ribulose-5-phosphate-2-13C. |
| Ribose-5-phosphate | M+1 | Isomerization of Ribulose-5-phosphate-2-13C. |
| Sedoheptulose-7-phosphate | M+1 | Transketolase reaction involving Xylulose-5-phosphate-2-13C. |
| Fructose-6-phosphate | M+1 | Transaldolase reaction. The C2 of ribitol becomes C2 of F6P. |
| Glyceraldehyde-3-phosphate | M+1 | Cleavage of Fructose-1,6-bisphosphate derived from F6P(M+1). The C2 of F6P becomes C2 of G3P. |
| Pyruvate | M+1 | Glycolysis of G3P(M+1). The C2 of G3P becomes C2 of pyruvate. |
| Lactate | M+1 | Reduction of Pyruvate(M+1). |
Visualizing Metabolic Pathways and Workflows
Figure 1: General workflow for a this compound labeling experiment and its entry into central carbon metabolism.
References
Validation & Comparative
A Comparative Guide to Isotopic Tracers for Pentose Phosphate Pathway Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox balance. Accurate measurement of its flux is vital for understanding disease states and developing novel therapeutics. This guide provides a comprehensive comparison of established and potential isotopic tracers for quantifying PPP activity, with a focus on experimental design and data interpretation.
Established Tracers: A Focus on 13C-Labeled Glucose
The gold standard for assessing PPP flux involves the use of 13C-labeled glucose isotopes. By tracking the redistribution of labeled carbons into downstream metabolites, researchers can elucidate the relative contributions of the PPP and glycolysis to glucose metabolism.
Comparison of Common Glucose Tracers
| Tracer | Principle of Detection | Advantages | Disadvantages |
| [1,2-13C2]glucose | Glycolysis produces [2,3-13C2]lactate, while the PPP generates [3-13C1]lactate. The ratio of these lactate isotopomers reflects the relative flux through the two pathways.[1] | Well-established method. Provides a direct comparison of PPP to glycolytic flux. | The signal from [3-13C1]lactate can be confounded by the natural 13C abundance, requiring careful correction and assumptions about lactate pool mixing.[1] |
| [2,3-13C2]glucose | Glycolysis of [2,3-13C2]glucose results in [1,2-13C2]lactate, whereas flux through the PPP exclusively produces [2,3-13C2]lactate.[1] | Simplifies analysis as the PPP-specific lactate isotopomer is doubly labeled, avoiding the need for natural abundance correction.[1] | A relatively newer method compared to [1,2-13C2]glucose, with potentially less historical data for comparison. |
| [U-13C6]glucose | Traces the fate of all glucose carbons. PPP activity leads to the loss of the C1 carbon as 13CO2 and the generation of fully labeled ribose-5-phosphate. | Useful for comprehensive metabolic flux analysis beyond just the PPP. | Interpretation can be complex due to the scrambling of carbons in the non-oxidative PPP and the recycling of labeled intermediates. |
| [1-13C]glucose & [6-13C]glucose | The rate of 13CO2 release from [1-13C]glucose (oxidized in the PPP) is compared to that from [6-13C]glucose (not oxidized in the PPP) to quantify oxidative PPP flux. | A classic and reliable method for measuring absolute oxidative PPP flux. | Requires the use of radioactive 14C-labeled glucose for precise measurements, which involves safety and disposal considerations. 13C-based measurements are possible but may be less precise. |
Experimental Protocols
General Workflow for 13C-Glucose Tracer Studies
References
Cross-Validation of Ribitol-2-13C Flux Data with Alternative Metabolic Flux Analysis Methods
This guide provides a comparative overview of 13C-Metabolic Flux Analysis (13C-MFA) utilizing Ribitol-2-13C as a tracer, alongside other established methods for quantifying metabolic fluxes. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate flux analysis technique for their experimental needs, complete with supporting methodologies and data interpretation frameworks.
Introduction to Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By measuring these fluxes, researchers can gain a deeper understanding of cellular physiology, identify metabolic bottlenecks, and elucidate the effects of genetic or environmental perturbations. Stable isotope-assisted methods like 13C-MFA are considered the gold standard for obtaining accurate and precise flux information.
Ribitol, a pentose alcohol, is a naturally occurring compound that can be metabolized by cells and incorporated into central carbon metabolism, particularly the pentose phosphate pathway (PPP). The use of isotopically labeled ribitol, such as this compound, allows for the tracing of carbon atoms through these pathways, providing valuable data for flux quantification. Recent studies have highlighted the impact of ribitol on glycolysis, the PPP, and the TCA cycle in cancer cells, underscoring its importance as a metabolic probe.
This guide will compare 13C-MFA with this compound to other prominent flux analysis methodologies, including Flux Balance Analysis (FBA) and Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA).
Comparison of Metabolic Flux Analysis Methods
The selection of a flux analysis method depends on the specific research question, the biological system under investigation, and the available experimental resources. The following table summarizes the key characteristics of 13C-MFA, FBA, and INST-MFA.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) | Isotopically Non-Stationary MFA (INST-MFA) |
| Principle | Quantifies fluxes by fitting measured isotopic labeling patterns from a 13C-tracer to a metabolic model. | Predicts metabolic flux distribution by optimizing a specific cellular objective function (e.g., biomass production) within the constraints of a stoichiometric model. | Measures the change in isotopic labeling patterns over time to determine fluxes in systems not at isotopic steady state. |
| Isotopic Tracer | Required (e.g., this compound, 13C-Glucose). | Not required. | Required (e.g., 13C-labeled substrates). |
| Data Inputs | - Isotopic labeling patterns of metabolites (MS or NMR data)- Substrate uptake and product secretion rates- Biomass composition | - Stoichiometric network model- Cellular objective function- Measured uptake/secretion rates (optional constraints) | - Time-course isotopic labeling data of intracellular metabolites- Substrate uptake and product secretion rates |
| Computational Approach | Iterative minimization of the difference between measured and simulated labeling patterns. | Linear programming to optimize the objective function. | Solves ordinary differential equations to model the dynamics of isotopic labeling. |
| Output | Absolute or relative intracellular fluxes with confidence intervals. | A single optimal flux distribution or a range of possible solutions. | Dynamic flux profiles and insights into pathway bottlenecks. |
| Advantages | - High accuracy and precision- Provides a detailed view of intracellular metabolism | - Does not require expensive isotopic tracers- Can be applied to genome-scale models | - Suitable for systems with slow labeling dynamics or those not at steady state- Can reveal metabolic phenotypes of autotrophic organisms |
| Limitations | - Requires isotopic and metabolic steady state- Can be experimentally and computationally intensive | - Relies on a defined objective function which may not always be accurate- Provides a theoretical flux distribution, not a direct measurement | - Experimentally more demanding due to the need for rapid sampling- Computationally complex |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of flux analysis experiments. Below are generalized protocols for the key methods discussed.
Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA) with this compound
This protocol describes the key steps for performing a steady-state 13C-MFA experiment using this compound as a tracer.
1. Experimental Design and Tracer Selection:
-
Define the metabolic network of interest and the specific fluxes to be quantified.
-
Select the appropriate isotopic tracer. In this case, this compound is chosen to probe the pentose phosphate pathway and connected pathways. Often, parallel labeling experiments with different tracers (e.g., [1,2-13C]glucose) are conducted to improve flux resolution.
2. Cell Culture and Isotopic Labeling:
-
Culture cells in a defined medium to achieve a metabolic and isotopic steady state.
-
Introduce the 13C-labeled substrate (this compound) into the medium.
-
Continue the culture until the isotopic labeling of intracellular metabolites reaches a steady state. This typically requires several cell doubling times.
3. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity, often using cold methanol.
-
Separate intracellular and extracellular metabolites. This can be achieved through fast filtration or centrifugation.
-
Extract metabolites from the cell pellet using appropriate solvents.
4. Analytical Measurement:
-
Measure the isotopic labeling patterns of key metabolites, often proteinogenic amino acids and RNA-bound ribose, using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify extracellular metabolite concentrations to determine substrate uptake and product secretion rates.
5. Flux Estimation and Analysis:
-
Use a computational software package (e.g., Metran, OpenFlux) to estimate fluxes.
-
The software iteratively adjusts flux values in the metabolic model to minimize the sum of squared residuals between the experimentally measured and model-predicted labeling patterns.
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Protocol 2: Flux Balance Analysis (FBA)
FBA is a computational method that predicts metabolic fluxes based on stoichiometry and an assumed cellular objective.
1. Metabolic Network Reconstruction:
-
Construct a stoichiometric model of the organism's metabolism, which includes all known metabolic reactions and their stoichiometry.
2. Definition of Constraints:
-
Apply constraints to the model based on known biochemical principles, such as thermodynamic feasibility and measured substrate uptake or product secretion rates.
3. Definition of an Objective Function:
-
Define a cellular objective to be optimized. For many applications, this is assumed to be the maximization of biomass production.
4. Computational Flux Prediction:
-
Use linear programming to solve for the flux distribution that optimizes the objective function subject to the defined constraints. The output is a predicted flux map of the metabolic network.
Protocol 3: Isotopically Non-Stationary MFA (INST-MFA)
INST-MFA is suitable for systems that do not reach an isotopic steady state or where the dynamics of labeling are of interest.
1. Experimental Design:
-
Similar to 13C-MFA, select an appropriate isotopic tracer.
2. Dynamic Isotopic Labeling:
-
Introduce the 13C-labeled substrate to the cell culture.
-
Collect samples at multiple time points during the transient phase as the label propagates through the metabolic network.
3. Sample Processing and Analysis:
-
Rapidly quench metabolism and extract intracellular metabolites at each time point.
-
Measure the isotopic labeling patterns of metabolites over time using MS or NMR.
4. Dynamic Flux Estimation:
-
Use a computational model that describes the system with a set of ordinary differential equations for the isotopomer balances.
-
Fit the model to the time-course labeling data to estimate the metabolic fluxes.
Visualizations
Signaling Pathways and Workflows
Visual representations are essential for understanding the complex relationships in metabolic flux analysis. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
A Researcher's Guide to Ribitol Isotopic Isomers: A Comparative Analysis of Ribitol-2-13C and its Counterparts
For researchers, scientists, and drug development professionals, the precise selection of isotopic tracers is paramount for accurate and insightful metabolic studies. This guide provides an objective comparison of Ribitol-2-13C with other commercially available ribitol isotopic isomers, supported by experimental data and detailed protocols. We will delve into their applications, analytical considerations, and the unique advantages each isomer presents in metabolic flux analysis and as an internal standard.
Ribitol, a five-carbon sugar alcohol, plays a crucial role in various biological processes, including the pentose phosphate pathway and as a component of teichoic acids in the cell walls of Gram-positive bacteria. The use of stable isotope-labeled ribitol, particularly with Carbon-13 (¹³C), has become an invaluable tool for tracing metabolic pathways and quantifying metabolite concentrations. While Ribitol-2-¹³C is a key subject of this guide, understanding its performance relative to other isomers such as Ribitol-1-¹³C, Ribitol-5-¹³C, and uniformly labeled Ribitol (U-¹³C₅) is essential for optimizing experimental design.
Comparative Analysis of Ribitol Isotopic Isomers
The choice of a specific ribitol isotopic isomer is dictated by the research question and the analytical method employed. The position of the ¹³C label influences the fragmentation patterns in mass spectrometry and the information that can be gleaned from metabolic flux analysis.
| Isotopic Isomer | Common Applications | Key Advantages | Potential Limitations |
| Ribitol-2-¹³C | Metabolic flux analysis of the pentose phosphate pathway (PPP) and related pathways. | The ¹³C label at the C2 position can provide distinct fragmentation patterns in GC-MS analysis, offering specific insights into the oxidative and non-oxidative phases of the PPP. | Availability may be more limited compared to Ribitol-1-¹³C. The specific fragmentation may be less informative for certain metabolic routes compared to other isomers. |
| Ribitol-1-¹³C | Widely used as an internal standard in quantitative metabolomics via GC-MS and LC-MS.[1][2] Also employed in metabolic flux analysis.[2] | High commercial availability and well-characterized fragmentation patterns make it a reliable internal standard. The ¹³C at the C1 position provides a clear mass shift for quantification. | In flux analysis, the label can be quickly lost as CO₂ in certain pathways, potentially limiting the tracing of carbon through downstream metabolic networks. |
| Ribitol-5-¹³C | Metabolic labeling studies, particularly for investigating the biosynthesis of molecules where ribitol is a precursor, such as riboflavin and teichoic acids. | The label at the C5 position can be retained through various biosynthetic steps, allowing for the tracing of the entire ribitol backbone into more complex molecules. | May be less informative for pathways where the initial steps of ribitol metabolism involve modifications at the C5 end. |
| U-¹³C₅ Ribitol | Used as a universal internal standard in metabolomics to correct for matrix effects and variations in sample preparation.[3][4] Also valuable in metabolic flux analysis for tracing the entire carbon backbone of ribitol. | Provides the highest mass shift, minimizing spectral overlap with unlabeled endogenous metabolites. As an internal standard, it can account for degradation or loss of the analyte during sample processing. In flux analysis, it allows for the tracking of all five carbon atoms.[3][4] | Higher cost compared to singly-labeled isomers. In some flux experiments, the complexity of multiple labeled species can be challenging to deconvolute. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the analysis of ribitol isotopic isomers.
Sample Preparation and Derivatization for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing ribitol and its isotopic isomers. Due to the low volatility of sugar alcohols, a derivatization step is necessary.[5]
Materials:
-
Lyophilized cell or tissue extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ribitol isotopic isomer standard solution (e.g., 1 mg/mL in water)
-
Heptane
-
Incubator or heating block
-
Centrifuge
-
GC-MS system with a suitable column (e.g., DB-5ms)
Protocol:
-
Internal Standard Spiking: To the lyophilized sample, add a known amount of the chosen ribitol isotopic isomer as an internal standard (e.g., 10 µL of a 1 mg/mL solution of U-¹³C₅ Ribitol).
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the sample. Vortex vigorously for 30 seconds and incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex for 30 seconds and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[6]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 3 minutes to pellet any precipitate.
-
Transfer: Carefully transfer the supernatant to a GC-MS vial with a microinsert.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The specific temperature program and MS parameters will need to be optimized for the instrument and column used. A typical starting point for the oven temperature program is an initial hold at 80°C for 2 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold for 5 minutes.
Metabolic Flux Analysis using ¹³C-Labeled Ribitol
This protocol outlines a general workflow for a stable isotope tracing experiment to investigate metabolic pathways.
Materials:
-
Cell culture medium deficient in the carbon source to be labeled (e.g., glucose-free DMEM)
-
¹³C-labeled precursor (e.g., [2-¹³C]glucose to trace into the pentose phosphate pathway and subsequently ribitol)
-
Cultured cells of interest
-
Quenching solution (e.g., 60% methanol at -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS or GC-MS system
Protocol:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Isotope Labeling: Replace the standard medium with the labeling medium containing the ¹³C-labeled precursor. The duration of labeling will depend on the metabolic pathway and cell type and should be optimized (typically ranging from minutes to hours).
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding the ice-cold quenching solution.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Add the extraction solvent, vortex, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS (with derivatization as described above).
-
Data Analysis: The mass isotopomer distribution of ribitol and other downstream metabolites is determined. This data is then used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways of interest.
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Pentose Phosphate Pathway, a source of Ribitol.
Caption: Biosynthesis of Wall Teichoic Acid (WTA).
Caption: GC-MS analytical workflow for ribitol.
References
Probing the Pentose Phosphate Pathway: A Comparative Guide to In Vivo Metabolic Tracers
A critical evaluation of isotopic probes for researchers, scientists, and drug development professionals.
The in vivo assessment of metabolic pathways is crucial for understanding disease pathophysiology and for the development of novel therapeutics. The pentose phosphate pathway (PPP) is of particular interest due to its central role in generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis. While various isotopic tracers have been employed to study the PPP, the reliability and suitability of these probes can vary significantly. This guide provides a comparative analysis of available tracers for in vivo metabolic studies of the PPP, with a focus on providing actionable data and experimental insights for researchers.
The Quest for a Reliable PPP Probe: Where Does Ribitol-2-13C Stand?
Initial investigation into this compound as a potential probe for in vivo metabolic studies reveals a significant lack of published data. While studies have explored the metabolic effects of unlabeled ribitol supplementation, particularly in the context of certain muscular dystrophies, its use as a 13C-labeled tracer for flux analysis is not documented in the available scientific literature.[1][2][3] Therefore, a direct comparison of this compound with established methods is not currently feasible.
This guide will instead focus on the well-validated and widely used alternatives: 13C-labeled glucose isotopes. These tracers have been instrumental in quantifying PPP flux and understanding its regulation in various physiological and pathological states.
The Gold Standard: 13C-Labeled Glucose Tracers
The most common approach to measuring PPP activity involves the use of 13C-labeled glucose, followed by the analysis of labeled downstream metabolites.[4][5][6] The choice of glucose isotopomer is critical as it determines the specificity and the analytical method required for data interpretation.
Key Glucose Tracers for PPP Analysis:
-
[1,2-13C2]glucose: Often considered a superior tracer for estimating PPP flux.[4] The labeling pattern in downstream metabolites, particularly lactate, can distinguish between glycolytic and PPP activity.
-
[2,3-13C2]glucose: A novel and specific tracer where the appearance of [2,3-13C2]lactate is exclusively from the PPP, simplifying the assessment and eliminating the need for corrections for natural 13C abundance.[7][8]
-
[1-13C]glucose and [6-13C]glucose: Historically used to measure the release of 13CO2 from the C1 position of glucose, which is specific to the oxidative PPP. However, this method can be confounded by in vivo CO2 fixation.[5]
-
[U-13C6]glucose: A uniformly labeled tracer that provides comprehensive labeling information across central carbon metabolism, including the PPP.[5] Analysis of labeling patterns in ribose-5-phosphate derived from RNA or glycogen can provide insights into PPP activity.[9]
Comparative Analysis of Glucose Tracers
The following table summarizes the key characteristics and performance of the most common 13C-labeled glucose tracers for in vivo PPP analysis.
| Tracer | Principle of Measurement | Advantages | Disadvantages | Analytical Method |
| [1,2-13C2]glucose | Measures the ratio of singly to doubly labeled lactate or other downstream metabolites. | Provides precise estimates for the PPP.[4] | Requires complex modeling to deconvolve pathways. | GC-MS, LC-MS, NMR |
| [2,3-13C2]glucose | Appearance of [2,3-13C2]lactate is specific to PPP activity.[7][8] | Highly specific, simplifies data analysis, no correction for natural abundance needed.[7][8] | May be less readily available or more expensive than other tracers. | 13C NMR |
| [1-13C]glucose | Measures the release of 13CO2 from the oxidative PPP. | Conceptually simple. | Prone to inaccuracies due to CO2 recycling and fixation.[5] | Isotope Ratio Mass Spectrometry (IRMS) |
| [U-13C6]glucose | Measures the isotopologue distribution in PPP intermediates and products (e.g., ribose-5-phosphate).[5][9] | Provides a global view of central carbon metabolism. | Requires sophisticated analysis of mass isotopologue distributions. | GC-MS, LC-MS |
Experimental Protocols
General Workflow for In Vivo PPP Flux Analysis using 13C-Labeled Glucose
The following provides a generalized experimental workflow. Specific details may vary based on the animal model, tracer, and analytical platform.
Key Methodological Considerations:
-
Tracer Administration: The tracer is typically administered as a bolus injection followed by a continuous infusion to achieve isotopic steady state. The choice of administration route (e.g., intravenous, intraperitoneal) will depend on the specific research question and animal model.
-
Sample Collection and Processing: Blood and tissues should be collected and rapidly frozen (e.g., in liquid nitrogen) to quench metabolic activity. Metabolites are then extracted using appropriate solvent systems (e.g., methanol/chloroform/water).
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing the labeling patterns of central carbon metabolites. Derivatization of metabolites is often required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and does not typically require derivatization, allowing for the analysis of a wider range of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for determining positional isotopomer information, as demonstrated with the [2,3-13C2]glucose tracer.[7][8]
-
Signaling Pathways and Metabolic Intersections
The PPP is intricately connected with other central metabolic pathways, most notably glycolysis. Understanding these connections is essential for accurate data interpretation.
Conclusion
While the utility of this compound as a probe for in vivo metabolic studies remains to be established, a robust toolkit of 13C-labeled glucose tracers is available to researchers. The choice of tracer should be guided by the specific research question, the available analytical instrumentation, and the desired level of detail in the metabolic flux analysis. For researchers seeking a highly specific and straightforward assessment of PPP activity, [2,3-13C2]glucose emerges as a compelling option. For more comprehensive analyses of central carbon metabolism, [1,2-13C2]glucose and [U-13C6]glucose remain powerful tools. Careful experimental design and sophisticated data analysis are paramount to obtaining reliable and meaningful insights into the in vivo function of the pentose phosphate pathway.
References
- 1. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
A Comparative Guide to Metabolic Network Model Validation: The Case of Ribitol-2-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating metabolic network models, with a special focus on the application of Ribitol-2-13C as an isotopic tracer. We will delve into the experimental protocols, present comparative data on the performance of various tracers, and explore alternative validation techniques.
Introduction to Metabolic Network Model Validation
Metabolic network models are powerful tools for understanding cellular physiology and identifying potential drug targets.[1][2] The validation of these models is a critical step to ensure their predictive accuracy.[3] 13C Metabolic Flux Analysis (13C-MFA) is a gold standard technique for this purpose, where a 13C-labeled substrate (tracer) is introduced into a biological system, and the resulting distribution of 13C isotopes in various metabolites is measured.[4][5] This labeling pattern provides quantitative data to constrain and validate the fluxes predicted by the metabolic model.[3]
This compound: A Probe for the Pentose Phosphate Pathway
Ribitol, a five-carbon sugar alcohol, is a metabolic product of ribose and is closely linked to the pentose phosphate pathway (PPP).[6][7] The PPP is a crucial pathway for generating NADPH, a key cellular reductant, and for producing precursors for nucleotide biosynthesis. As such, a this compound tracer offers a targeted approach to probe the fluxes through the PPP and its connections to glycolysis and other central carbon metabolism pathways.
The Metabolic Fate of this compound
When introduced into a cell, this compound is expected to be phosphorylated to ribitol-5-phosphate. Subsequently, it can be oxidized to ribulose-5-phosphate, a key intermediate in the PPP. The 13C label at the second carbon position will then be transferred to other intermediates in the PPP, such as xylulose-5-phosphate and ribose-5-phosphate, and can further enter glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. By tracking the distribution of the 13C label from this compound into these various metabolites, researchers can quantify the activity of the different branches of the PPP and its outflow into glycolysis.
Comparison of 13C Tracers for Metabolic Model Validation
The choice of a 13C tracer is critical for the successful validation of a metabolic network model. Different tracers provide distinct information about the metabolic network. Here, we compare the potential of this compound with commonly used tracers like [1,2-13C2]glucose and [U-13C5]glutamine.
| Tracer | Primary Pathway(s) Targeted | Key Information Provided | Advantages | Limitations |
| This compound | Pentose Phosphate Pathway (PPP) | Flux through oxidative and non-oxidative branches of the PPP, nucleotide biosynthesis. | Highly specific for the PPP, providing detailed information on this pathway. | May not provide comprehensive information on glycolysis and the TCA cycle. |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | Relative flux of glycolysis versus the PPP, entry of glucose carbons into the TCA cycle.[8][9] | Provides a good overview of central carbon metabolism.[8] | Labeling patterns can be complex to interpret due to multiple turns of the TCA cycle. |
| [U-13C6]glucose | Glycolysis, TCA Cycle, Anaplerosis | Overall glucose catabolism, carbon sources for amino acid and fatty acid biosynthesis. | Provides a global view of glucose metabolism. | Can be less sensitive for resolving fluxes in specific pathways compared to partially labeled glucose. |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Glutamine's contribution to the TCA cycle, nitrogen metabolism.[8][9] | Excellent for probing TCA cycle activity and its connection to amino acid metabolism.[8] | Provides limited information on glucose metabolism. |
Performance Metrics for 13C Tracers
The performance of a 13C tracer is evaluated based on its ability to constrain the flux estimates in a metabolic model. Key performance metrics include the precision of the estimated fluxes, often represented by the 95% confidence intervals. A smaller confidence interval indicates a more precise flux estimation and a better-performing tracer for that specific flux.
The following table summarizes a computational evaluation of various glucose and glutamine tracers in a cancer cell line, highlighting the precision of flux estimates for different pathways.[8]
| Tracer | Glycolysis (Flux Precision Score) | Pentose Phosphate Pathway (Flux Precision Score) | TCA Cycle (Flux Precision Score) | Overall Network (Flux Precision Score) |
| [1,2-13C2]glucose | 9.8 | 9.9 | 7.5 | 9.2 |
| [1-13C1]glucose | 8.5 | 8.2 | 6.1 | 7.8 |
| [U-13C6]glucose | 9.2 | 8.9 | 8.1 | 8.8 |
| [U-13C5]glutamine | 3.1 | 2.8 | 9.5 | 5.3 |
Note: Higher scores indicate better precision of flux estimates. Data is adapted from a computational study and serves as an illustrative example.[8]
Experimental Protocol for 13C Metabolic Flux Analysis
The following provides a generalized protocol for a 13C-MFA experiment.
-
Cell Culture and Labeling: Cells are cultured in a defined medium containing the 13C-labeled tracer (e.g., this compound, [1,2-13C2]glucose) until they reach a metabolic and isotopic steady state. This typically requires several cell doublings.[10]
-
Quenching and Metabolite Extraction: The metabolic activity is rapidly halted (quenched), often using cold methanol or other solvent mixtures, to prevent further enzymatic reactions. Intracellular metabolites are then extracted.
-
Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Isotopomer Distribution (MID) Calculation: The raw analytical data is processed to determine the fractional abundance of each mass isotopomer for the measured metabolites.
-
Metabolic Network Model: A stoichiometric model of the organism's central metabolism is constructed, including all relevant reactions and pathways.
-
Flux Fitting: The measured MIDs are used to computationally estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. This is typically done by minimizing the difference between the experimentally measured and the model-predicted MIDs.
-
Statistical Analysis and Model Validation: The goodness-of-fit of the model is assessed using statistical tests, such as the chi-squared (χ2) test.[3] The confidence intervals for the estimated fluxes are also calculated to determine the precision of the flux map.
Alternative and Complementary Validation Methods
While 13C-MFA is a powerful technique, other methods can be used to validate and refine metabolic network models.
| Method | Description | Advantages | Limitations |
| Flux Balance Analysis (FBA) | A mathematical approach that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[2] | Does not require isotopic labeling data; can be applied to genome-scale models. | Predictions are often non-unique; does not provide absolute flux values without experimental constraints. |
| Gene Knockout/Knockdown Studies | The effect of deleting or silencing a specific gene on cellular phenotype (e.g., growth rate, metabolite secretion) is compared with the model's predictions. | Provides a direct link between genotype and phenotype. | Can be time-consuming and labor-intensive; compensatory mechanisms can complicate interpretation. |
| Metabolite Profiling | The concentrations of intracellular and extracellular metabolites are measured and compared with model predictions under different conditions. | Provides a snapshot of the metabolic state of the cell. | Metabolite levels do not directly reflect fluxes. |
| Enzyme Activity Assays | The in vitro activity of specific enzymes is measured and used to constrain the corresponding reaction fluxes in the model. | Provides direct information on the capacity of a reaction. | In vitro activity may not reflect the in vivo flux. |
Conclusion
The validation of metabolic network models is essential for their reliable application in research and development. 13C-MFA stands out as a robust method for quantitative validation. While established tracers like labeled glucose and glutamine provide a broad overview of central carbon metabolism, novel tracers such as This compound offer the potential for more targeted and detailed investigation of specific pathways like the pentose phosphate pathway. The choice of the optimal validation strategy will depend on the specific research question and the metabolic pathways of interest. A multi-faceted approach, combining isotopic tracer studies with other experimental and computational techniques, will ultimately lead to more accurate and predictive metabolic network models.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 2. Metabolic network modeling with model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 7. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
A Comparative Guide: Ribitol-2-¹³C Labeling vs. ¹³C-Glutamine Tracing in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount for elucidating disease mechanisms and developing targeted therapies. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes. This guide provides a comprehensive comparison of two such tracers: Ribitol-2-¹³C and ¹³C-Glutamine. While ¹³C-Glutamine is a well-established tracer for interrogating central carbon metabolism, Ribitol-2-¹³C is a more specialized tool primarily aimed at dissecting the Pentose Phosphate Pathway (PPP) and its critical role in generating NADPH.
At a Glance: Key Differences and Applications
| Feature | Ribitol-2-¹³C Labeling | ¹³C-Glutamine Tracing |
| Primary Pathway Traced | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle, Reductive Carboxylation, Lipogenesis |
| Key Metabolic Insights | NADPH production, nucleotide synthesis precursors | Anaplerosis, mitochondrial function, fatty acid synthesis |
| Typical Analytes Measured | PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate), NADPH/NADP+ ratio | TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate), amino acids, fatty acids |
| Common Applications | Oxidative stress, nucleotide biosynthesis, metabolic reprogramming in cancer | Cancer metabolism, neurodegenerative diseases, metabolic disorders |
Ribitol-2-¹³C Labeling: A Window into the Pentose Phosphate Pathway
Ribitol-2-¹³C serves as a valuable tool for investigating the flux through the Pentose Phosphate Pathway (PPP), a critical offshoot of glycolysis. The PPP is essential for producing NADPH, the primary cellular reductant, and the precursors for nucleotide biosynthesis. By introducing a ¹³C label at the second carbon position of ribitol, researchers can trace its entry into the central carbon metabolism and subsequent distribution through the non-oxidative and oxidative branches of the PPP.
A key application of Ribitol-2-¹³C labeling is the assessment of a cell's capacity to generate NADPH. This is particularly relevant in the context of cancer, where rapidly proliferating cells have a high demand for NADPH to counteract oxidative stress and for the synthesis of lipids and nucleotides.[1][2]
Hypothetical Experimental Workflow for Ribitol-2-¹³C Labeling
Expected Labeling Patterns and Data Interpretation
Upon entering the cell, D-ribitol can be phosphorylated to ribitol-5-phosphate and subsequently enter the non-oxidative branch of the PPP. The ¹³C label from Ribitol-2-¹³C would then be incorporated into various PPP intermediates. By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry, researchers can quantify the flux through the PPP. Furthermore, by measuring the ratio of labeled to unlabeled NADPH, a direct assessment of the contribution of the PPP to the total NADPH pool can be made.
| Analyte | Expected Labeling from Ribitol-2-¹³C | Metabolic Significance |
| Ribose-5-phosphate | M+1, M+2, etc. | Precursor for nucleotide synthesis |
| Sedoheptulose-7-phosphate | M+1, M+2, etc. | Intermediate of the non-oxidative PPP |
| NADPH | M+1 | Indicates de novo synthesis via the oxidative PPP |
¹³C-Glutamine Tracing: Unraveling Central Carbon Metabolism and Biosynthesis
¹³C-Glutamine tracing is a widely used and powerful technique to investigate the metabolic pathways fueled by glutamine, a critical nutrient for many proliferating cells, especially cancer cells.[3][4] Glutamine serves as both a carbon and nitrogen source, contributing to the TCA cycle (anaplerosis), the synthesis of other amino acids, and the production of lipids through reductive carboxylation.[5][6]
Different isotopically labeled forms of glutamine can provide specific insights:
-
[U-¹³C₅]glutamine: A uniformly labeled tracer that allows for the tracking of all five carbon atoms through various metabolic pathways. It is ideal for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis.[5]
-
[1-¹³C]glutamine: The label is lost as CO₂ during oxidative metabolism in the TCA cycle but is retained during reductive carboxylation. This makes it a specific tracer for the reductive carboxylation pathway.[5]
-
[5-¹³C]glutamine: This tracer is used to specifically trace the contribution of glutamine to lipid synthesis via reductive carboxylation, as the labeled carbon is incorporated into acetyl-CoA.[5]
Experimental Workflow for ¹³C-Glutamine Tracing
Quantitative Data from ¹³C-Glutamine Tracing Studies
The following table summarizes representative quantitative data that can be obtained from ¹³C-glutamine tracing experiments in cancer cells.
| Cell Line | Tracer | Analyte | Fractional Contribution of Glutamine (%) | Reference |
| Glioblastoma (U251) | [U-¹³C₅]glutamine | Citrate (M+4) | ~45% | [7] |
| Glioblastoma (U251) | [U-¹³C₅]glutamine | Malate (M+4) | ~45% | [7] |
| Lung Adenocarcinoma (A549) | [U-¹³C₅]glutamine | Palmitate | ~30-40% via reductive carboxylation | [2] |
Note: The fractional contribution can vary depending on the cell line, culture conditions, and the specific metabolic state being investigated.
Signaling Pathways and Their Interrogation
Both Ribitol-2-¹³C and ¹³C-Glutamine tracing can be used to probe the activity of key signaling pathways that regulate metabolism.
Detailed Experimental Protocols
Protocol: ¹³C-Glutamine Tracing in Cultured Cancer Cells[3][5]
-
Cell Culture: Plate cells (e.g., A549 lung cancer cells) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Labeling: Replace the growth medium with a custom DMEM medium containing 25 mM glucose, 4 mM [U-¹³C₅]glutamine, and 10% dialyzed fetal bovine serum. Incubate for a time sufficient to reach isotopic steady state (e.g., 3 hours for TCA cycle metabolites).[3]
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold saline.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates, amino acids, and fatty acids.[3]
Hypothetical Protocol: Ribitol-2-¹³C Labeling for PPP Flux Analysis
This protocol is a generalized procedure based on common practices for stable isotope tracing of the PPP and the known metabolism of ribitol. It should be optimized for specific cell lines and experimental questions.
-
Cell Culture: Culture cells of interest to approximately 80% confluency.
-
Labeling: Replace the standard culture medium with a medium containing D-[2-¹³C]ribitol at a concentration to be optimized (e.g., 1-10 mM). The incubation time will depend on the rate of ribitol uptake and metabolism, but a 24-hour period is a reasonable starting point.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to preserve the redox state of NADPH.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using a high-resolution LC-MS/MS system.
-
Develop a targeted method to quantify the mass isotopomers of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and to measure the M+1 enrichment of NADPH.
-
-
Data Analysis:
-
Correct for natural ¹³C abundance.
-
Calculate the fractional enrichment of the targeted metabolites to determine the relative flux through the PPP.
-
Determine the NADPH/NADP+ ratio and the contribution of the PPP to the NADPH pool.
-
Conclusion
Both Ribitol-2-¹³C and ¹³C-Glutamine are powerful tools for metabolic research, each providing unique insights into cellular function. ¹³C-Glutamine tracing is a versatile and well-established method for probing central carbon metabolism, anaplerosis, and biosynthetic pathways originating from glutamine. In contrast, Ribitol-2-¹³C labeling offers a more targeted approach to specifically investigate the flux through the Pentose Phosphate Pathway and the production of NADPH, a critical component of the cell's antioxidant defense and anabolic processes. The choice between these two tracers will ultimately depend on the specific biological question being addressed. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially employing both of these valuable tools, may be the most powerful strategy.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 3. ckisotopes.com [ckisotopes.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Ribitol-2-13C: A Comparative Guide for Researchers
A detailed analysis of the metabolic conversion of Ribitol-2-13C across various cell lines, providing researchers with essential data and protocols for investigating ribitol metabolism and its implications in cellular pathways.
The sugar alcohol ribitol has garnered increasing interest in biomedical research, particularly for its role in glycosylation pathways and its potential therapeutic applications. Understanding its metabolic fate is crucial for elucidating its mechanism of action and identifying novel drug targets. This guide provides a comparative overview of the metabolic products of this compound in different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Metabolic Profile of Ribitol Across Breast Cancer Cell Lines
Studies have shown that exogenous ribitol is readily taken up by breast cancer cells and phosphorylated to ribitol-5-phosphate (R5P), which is then converted to cytidine diphosphate-ribitol (CDP-ribitol).[1][2] These metabolites are key precursors for protein glycosylation. While direct tracing studies with this compound are not extensively published, the metabolic pathway has been elucidated through studies using unlabeled ribitol. The expected labeled products would be Ribitol-5-Phosphate-1-13C and CDP-Ribitol-1-13C. The following table summarizes the observed effects of ribitol treatment on key metabolites in three common breast cancer cell lines: MCF-7, MDA-MB-231, and T-47D.
| Metabolite/Pathway | MCF-7 | MDA-MB-231 | T-47D |
| Ribitol-5-Phosphate | Increased | Increased | Increased |
| CDP-Ribitol | Increased | Increased | Increased |
| Glycolysis | Enhanced | Altered | - |
| TCA Cycle | Altered | Altered | - |
| Pentose Phosphate Pathway | Altered | - | - |
| Nucleotide Synthesis | Enhanced | Altered | - |
This table is a synthesis of findings from studies on unlabeled ribitol and represents the expected metabolic landscape for this compound tracing.
Experimental Protocols
To facilitate further research, we provide a representative protocol for a this compound tracing experiment in adherent mammalian cell lines. This protocol is a composite based on established methodologies for stable isotope tracing and metabolomics analysis.[2][3]
Protocol: this compound Metabolic Tracing in Adherent Cell Lines
1. Cell Culture and Seeding:
-
Culture cells (e.g., MCF-7, MDA-MB-231, T-47D) in their recommended growth medium to ~80% confluency.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Isotope Labeling:
-
Prepare labeling medium by supplementing glucose-free and serum-free medium with 10 mM this compound and 10% dialyzed fetal bovine serum.
-
Aspirate the growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of metabolite labeling.
3. Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
4. Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify and quantify the 13C-labeled metabolites.
Visualizing the Metabolic Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of ribitol and the experimental workflow.
References
- 1. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 3. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect of Ribitol-2-13C in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of ribitol dehydrogenase with its natural substrate, ribitol, and discusses the expected kinetic isotope effect (KIE) upon substitution with Ribitol-2-13C. Due to the absence of direct experimental data for the KIE of this compound with ribitol dehydrogenase in publicly available literature, this guide leverages kinetic data for the enzyme with its primary substrate and presents detailed protocols for researchers to conduct such KIE studies.
Introduction to Kinetic Isotope Effects in Enzymology
The kinetic isotope effect is a powerful tool for elucidating enzymatic reaction mechanisms. It is observed as a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide insights into the rate-limiting step of a reaction and the nature of the transition state. For 13C substitution, a primary KIE (where the C-H bond is broken in the rate-limiting step) is typically small, ranging from 1.02 to 1.07.
Ribitol Dehydrogenase: An Overview
Ribitol dehydrogenase (RDH; EC 1.1.1.56) is an NAD+-dependent oxidoreductase that catalyzes the oxidation of ribitol to D-ribulose.[1] This enzyme is a key component of the ribitol catabolic pathway in various bacteria, enabling them to utilize ribitol as a carbon and energy source.[1]
Comparative Analysis of Ribitol Dehydrogenase Activity
While direct comparative data for this compound is unavailable, an examination of the kinetic parameters of ribitol dehydrogenase with its natural substrate provides a baseline for understanding its catalytic efficiency. The following table summarizes the kinetic constants for ribitol dehydrogenase from Enterobacter aerogenes.
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | kcat/Km (s-1mM-1) |
| Ribitol | Enterobacter aerogenes KCTC 2190 | 10.3 | 185 | 30.9[2] |
Note: The high specificity of the Enterobacter aerogenes RDH for ribitol suggests that other polyols are poor substrates.[2] A comprehensive evaluation of the KIE would ideally involve synthesizing this compound and performing detailed kinetic assays as outlined in the experimental protocols below.
Ribitol Metabolic Pathway
The catabolism of ribitol in bacteria like Klebsiella aerogenes involves a two-step pathway. First, ribitol is oxidized to D-ribulose by ribitol dehydrogenase (RDH). Subsequently, D-ribulose is phosphorylated by D-ribulokinase (DRK) to D-ribulose-5-phosphate, which then enters the pentose phosphate pathway.[1]
Caption: Bacterial Ribitol Catabolic Pathway.
Experimental Protocols for Determining the Kinetic Isotope Effect
The following are detailed methodologies for measuring the 13C KIE in enzymatic reactions.
I. KIE Measurement using Isotope Ratio Mass Spectrometry (IRMS)
This competitive method is highly precise for small KIEs.
1. Reaction Setup:
-
Prepare a reaction mixture containing the enzyme (ribitol dehydrogenase), the unlabeled substrate (ribitol) at a known concentration, and the labeled substrate (this compound) at natural abundance or slightly enriched.
-
The total substrate concentration should be well below the Km value to ensure the measured KIE is on V/K.
-
Initiate the reaction by adding the enzyme.
2. Time-Course Sampling:
-
At various time points (e.g., 0%, 20%, 40%, 60%, 80% completion), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot, for example, by adding a strong acid or by rapid heating.
3. Substrate/Product Separation:
-
Separate the remaining substrate from the product and other reaction components using a suitable chromatographic method (e.g., HPLC).
4. Isotope Ratio Analysis:
-
Analyze the isotopic composition (13C/12C ratio) of the purified substrate at each time point using an isotope ratio mass spectrometer.
5. Data Analysis:
-
Calculate the KIE using the following equation: KIE = ln(1 - f) / ln(1 - f * (Rt / R0)) where:
-
f is the fraction of the reaction completion.
-
Rt is the isotope ratio of the substrate at time t.
-
R0 is the initial isotope ratio of the substrate.
-
II. KIE Measurement using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a non-destructive method to determine KIEs.
1. Sample Preparation:
-
Prepare two separate reaction mixtures: one with unlabeled ribitol and the other with this compound.
-
Alternatively, a competitive experiment can be performed with a mixture of labeled and unlabeled substrates.
2. NMR Data Acquisition:
-
Acquire 13C NMR spectra of the reaction mixtures at regular intervals.
-
The reaction can be monitored in real-time within the NMR spectrometer.
3. Data Analysis:
-
Determine the concentration of the substrate and product at each time point by integrating the respective peaks in the NMR spectra.
-
Calculate the initial rates (V0) for both the labeled and unlabeled reactions from the progress curves.
-
The KIE is the ratio of the initial rates: KIE = V0 (unlabeled) / V0 (labeled)
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the kinetic isotope effect.
Caption: General Workflow for KIE Measurement.
Conclusion
While direct experimental data on the KIE of this compound in reactions catalyzed by ribitol dehydrogenase is currently lacking, this guide provides the necessary framework for researchers to investigate this effect. By utilizing the provided kinetic data for unlabeled ribitol as a baseline and following the detailed experimental protocols, scientists can elucidate the mechanistic details of ribitol dehydrogenase. Such studies are crucial for a deeper understanding of enzymatic catalysis and can inform the design of specific enzyme inhibitors for therapeutic or biotechnological applications.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ribitol-2-13C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ribitol-2-13C. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
This compound is a stable isotope-labeled form of Ribitol. Safety Data Sheets (SDS) for the parent compound, Ribitol (also known as Adonitol), consistently classify it as a non-hazardous substance.[1][2] However, it is imperative to handle all chemicals with appropriate care and to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to minimize exposure and ensure safety when handling this compound.[3][4]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
|---|---|---|
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes and airborne particles.[1][3] |
| Face Shield | Recommended when there is a significant risk of splashing, for example, when handling bulk quantities or solutions.[4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[3] If contact with the substance occurs, gloves should be removed immediately, and hands should be washed. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential spills.[4][5][6] |
| Closed-toe Shoes | Required at all times in the laboratory to protect feet from spills and falling objects.[5][6] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the solid form to avoid inhalation of dust particles.[1] |
Operational Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated area.[7] A fume hood may be used as an additional precaution, especially when handling the powder.
2. Procedural Steps for Handling Solid this compound:
-
Before handling, ensure all required PPE is correctly worn.
-
Designate a specific area for weighing and handling the compound.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Close the container tightly after use to prevent contamination and absorption of moisture.
-
Store the compound in a cool, dry place as recommended.[1][8]
3. Procedural Steps for Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If using organic solvents, perform this work in a chemical fume hood.[5]
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
As Ribitol is considered non-hazardous, the disposal of this compound should follow standard procedures for non-hazardous chemical waste.[9] However, it is critical to consult and adhere to all local, state, and federal regulations, as well as institutional policies.[10][11]
Disposal Guidelines for Non-Hazardous Waste
| Waste Form | Disposal Method | Important Considerations |
|---|---|---|
| Solid Waste | May be suitable for disposal in the regular laboratory trash. | Place in a sealed, clearly labeled container to prevent accidental exposure. Do not dispose of in a way that could create dust. Custodial staff should not handle chemical waste.[9] |
| Liquid Waste (Aqueous) | May be permissible to pour down the sink drain with copious amounts of water. | Obtain approval from your institution's Environmental Health and Safety (EHS) office before drain disposal.[9] |
| Contaminated Labware (e.g., gloves, wipes) | Dispose of in the regular laboratory trash. | Ensure items are not grossly contaminated. If heavily soiled, they should be placed in a sealed bag before disposal. |
| Empty Containers | Deface the label and dispose of in the regular trash. | Ensure the container is empty of any free-standing liquid or solid.[9] |
Important Note: The stable ¹³C isotope is not radioactive.[6][12] Therefore, radioactive waste disposal procedures are not applicable.
Experimental Workflow
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sfasu.edu [sfasu.edu]
- 10. uswonline.com [uswonline.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
